4-Hydroxy-3-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJCZRFJGXPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184195 | |
| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3011-34-5 | |
| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3011-34-5 | |
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| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |
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Foundational & Exploratory
4-Hydroxy-3-nitrobenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3011-34-5
This technical guide provides an in-depth overview of 4-Hydroxy-3-nitrobenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in the development of novel therapeutic agents, with a focus on its anti-inflammatory properties and modulation of cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a yellow-brown to brown crystalline powder.[1] Its core physicochemical properties are summarized in the table below, providing essential data for laboratory and developmental use.
| Property | Value | Reference |
| CAS Number | 3011-34-5 | [1][2] |
| Molecular Formula | C₇H₅NO₄ | [2] |
| Molecular Weight | 167.12 g/mol | [2] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 275.0 °C | [2] |
| Flash Point | 124.3 °C | [2] |
| Appearance | Yellow-brown to brown powder | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. This data is crucial for its identification and quality control in research and manufacturing settings.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum exhibits characteristic peaks for the aromatic protons and the aldehyde proton. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule. |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the hydroxyl, nitro, and aldehyde functional groups. |
| UV-Vis | The UV-Vis spectrum shows absorption maxima characteristic of the substituted aromatic system. |
Synthesis and Reactivity
This compound is a versatile synthetic intermediate. Its chemical reactivity is primarily dictated by the aldehyde, hydroxyl, and nitro functional groups, as well as the activated aromatic ring.
Experimental Protocol: Green Synthesis of this compound
A modern, environmentally friendly approach to the synthesis of this compound utilizes a molecular sieve catalyst, avoiding the use of harsh acids like acetic and nitric acid.[3]
Materials:
-
4-Hydroxybenzaldehyde (B117250) (12.2 g)
-
Dichloromethane (120 ml)
-
HZSM-5 molecular sieve catalyst (1.5 g)
-
Liquid nitrogen dioxide (3.8 ml)
-
8% Sodium bicarbonate solution
-
Distilled water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in dichloromethane, add the HZSM-5 molecular sieve catalyst and stir thoroughly.
-
Cool the mixture to below 5 °C.
-
Slowly add liquid nitrogen dioxide to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.
-
Upon completion, filter the mixture to separate the catalyst.
-
Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.
-
Remove the solvent via decompression distillation to yield the yellow solid product.
This method provides a good yield (around 61.9%) and a high-purity product.[3]
References
Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Quantitative Data Summary
The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of this compound.
Table 1: Physical and Spectroscopic Properties
| Property | p-Hydroxybenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₆O₂ | C₇H₅NO₄[1] |
| Molecular Weight | 122.12 g/mol | 167.12 g/mol [1] |
| Melting Point | 115-117 °C | 140-142 °C[2] |
| Boiling Point | 191 °C | 275 °C[1] |
| Appearance | White to pale yellow crystalline solid | Yellow to brown powder[2] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate (B1210297). | Slightly soluble in DMSO and Methanol.[2][3] |
| ¹H NMR (CDCl₃, 500 MHz) | - | δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H) |
| ¹³C NMR | - | Data available, requires specific solvent and reference for precise shifts.[4] |
| IR (KBr, cm⁻¹) | - | 3229, 2818, 1692, 1615, 1563, 1335, 1270, 1130 |
| Mass Spec (ESI-MS) | - | m/z: 166 [M-H]⁻ |
Table 2: Summary of Synthetic Protocols
| Parameter | Protocol 1: Nitric Acid in Dichloromethane (B109758) | Protocol 2: Green Synthesis with HZSM-5 Catalyst |
| Nitrating Agent | 70% Nitric Acid | Nitrogen Dioxide (liquid) |
| Catalyst | Ammonium (B1175870) Molybdate (B1676688) | HZSM-5 Molecular Sieve |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reactant Ratio | 1:1 (p-hydroxybenzaldehyde:HNO₃) | - |
| Temperature | Reflux | <5 °C initially, then 25 °C |
| Reaction Time | 1 hour | 6 hours |
| Reported Yield | 85% | 61.9% - 66.9% |
| Purification | Column Chromatography (Ethyl acetate:Hexane) | Filtration and Recrystallization |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Protocol 1: Nitration using Nitric Acid in Dichloromethane[5]
This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic solvent.
Materials:
-
p-Hydroxybenzaldehyde (1 mmol)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Ammonium molybdate (1 mmol)
-
70% Nitric Acid (1 mmol, 0.063 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware
-
Reflux apparatus
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add ammonium molybdate (1 mmol, 1.235 g).
-
Addition of Nitrating Agent: Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.
-
Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and wash the solid residue with water. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
Characterization: The final product, this compound, is obtained as a yellow powder. Confirm the identity and purity of the product by measuring its melting point (138-140 °C) and acquiring IR, ¹H-NMR, and mass spectra.
Protocol 2: Green Synthesis using HZSM-5 Molecular Sieve Catalyst
This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and nitrogen dioxide.
Materials:
-
p-Hydroxybenzaldehyde (12.2 g)
-
Dichloromethane (120 mL)
-
HZSM-5 molecular sieve catalyst (1.5 g)
-
Liquid Nitrogen Dioxide (3.8 mL)
-
8% Sodium Bicarbonate solution
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.
-
Cooling: Cool the reaction mixture to below 5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.
-
Work-up: After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.
-
Neutralization and Washing: Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral. Then, wash the organic phase three times with distilled water.
-
Isolation: Remove the dichloromethane by distillation under reduced pressure to obtain the yellow solid product. The reported yield is approximately 10.35 g (61.9%).
-
Characterization: Confirm the product's identity and purity through melting point determination (140-141 °C) and spectroscopic analysis (¹H NMR, IR, ESI-MS).
Mandatory Visualization
The following diagrams illustrate the key workflows and transformations described in this guide.
References
4-Hydroxy-3-nitrobenzaldehyde chemical structure and IUPAC name
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydroxy-3-nitrobenzaldehyde, a significant compound in various research and development sectors. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is an organic compound belonging to the class of aromatic aldehydes.[1] Its structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a nitro group (-NO2).
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H5NO4 | [1][2] |
| Molecular Weight | 167.12 g/mol | [1][2] |
| Appearance | Yellow-brown to brown powder | [4] |
| Melting Point | 140-142 °C | [4][5] |
| Boiling Point | 275.00 °C | [1] |
| Flash Point | 124.30 °C | [1] |
| CAS Number | 3011-34-5 | [2] |
| InChI | 1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | [2] |
| SMILES | C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])O | [1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 4-hydroxybenzaldehyde (B117250).[6] A newer, more environmentally friendly approach utilizes nitrogen dioxide as the nitrating agent with a molecular sieve catalyst.[6]
Detailed Methodology: [6]
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 12.2g of 4-hydroxybenzaldehyde in 120ml of dichloromethane (B109758).
-
Addition of Catalyst: Add 1.5g of HZSM-5 molecular sieve catalyst to the solution and stir thoroughly.
-
Nitration: Cool the mixture to below 5°C. Slowly add 3.8ml of liquid nitrogen dioxide to the stirred mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 6 hours.
-
Work-up:
-
Filter the mixture to separate the HZSM-5 catalyst.
-
Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral.
-
Wash the organic phase three times with distilled water.
-
-
Isolation of Product: Remove the dichloromethane by vacuum distillation to obtain the yellow solid product. The reported yield is approximately 61.9%.[6]
Caption: Synthesis workflow for this compound.
Logical Relationships of Functional Groups
The chemical reactivity and properties of this compound are determined by the interplay of its three functional groups: the aldehyde, the hydroxyl, and the nitro group, all attached to a central benzene ring.
Caption: Functional group relationships in this compound.
This technical guide provides foundational information for professionals working with this compound. For further details on specific applications and safety protocols, consulting the primary literature and safety data sheets is recommended.
References
Spectroscopic Profile of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded to elucidate the arrangement of protons and carbon atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.2 (broad s) | Singlet (broad) | 1H | OH |
| 9.89 | Singlet | 1H | CHO |
| 8.32 | Doublet | 1H | H-2 |
| 7.99 | Doublet of doublets | 1H | H-6 |
| 7.38 | Doublet | 1H | H-5 |
Note: Data acquired in DMSO-d6. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 191.2 | CHO |
| 155.0 | C-4 |
| 139.8 | C-3 |
| 135.5 | C-6 |
| 129.5 | C-1 |
| 124.8 | C-2 |
| 120.3 | C-5 |
Note: Data acquired in DMSO-d6. Chemical shifts are referenced to tetramethylsilane (TMS).
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of solid this compound was weighed and dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][2]
-
The solution was thoroughly mixed to ensure homogeneity.
-
The resulting solution was filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
The NMR tube was capped to prevent contamination and solvent evaporation.
Data Acquisition:
-
The NMR spectra were acquired on a 400 MHz spectrometer.
-
For the ¹H NMR spectrum, a standard pulse sequence was used.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
The spectra were referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound was obtained using the KBr pellet method.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 3100-3000 | C-H stretching (aromatic) |
| 2850, 2750 | C-H stretching (aldehyde) |
| 1690 | C=O stretching (aldehyde) |
| 1610, 1580, 1450 | C=C stretching (aromatic ring) |
| 1530, 1340 | N-O stretching (nitro group) |
| 1250 | C-O stretching (phenol) |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of solid this compound was finely ground in a clean, dry agate mortar and pestle.[5]
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.[5]
-
The sample and KBr were intimately mixed by gentle grinding to ensure a homogenous mixture.
-
The mixture was then transferred to a pellet die.
-
The die was placed in a hydraulic press and a pressure of approximately 8-10 tons was applied to form a thin, transparent pellet.[6][7]
Data Acquisition:
-
The KBr pellet was carefully removed from the die and placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of a pure KBr pellet was recorded.
-
The sample spectrum was then recorded, and the background was automatically subtracted to yield the final spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 167 | 100 | [M]⁺ (Molecular Ion) |
| 166 | 50 | [M-H]⁺ |
| 137 | 30 | [M-NO]⁺ |
| 121 | 45 | [M-NO₂]⁺ |
| 93 | 60 | [M-NO₂-CO]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
A small amount of the solid sample was introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
-
The sample was then vaporized by heating under a high vacuum.[8]
Ionization and Analysis:
-
The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][9]
-
The molecular ion and any fragment ions formed were accelerated by an electric field.
-
The ions were then separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector recorded the abundance of each ion, generating the mass spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Challenges of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide to Its Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to effectively utilize this compound in research and manufacturing.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various storage and experimental conditions. Understanding these parameters is crucial for optimizing reaction conditions, ensuring reproducible results, and maintaining the integrity of the compound throughout its lifecycle. This guide provides a comprehensive overview of these properties, supported by data from analogous compounds and detailed experimental protocols.
Physicochemical Properties
-
Molecular Formula: C₇H₅NO₄
-
Molecular Weight: 167.12 g/mol
-
Appearance: Yellow-brown to brown powder[1]
Solubility Profile
Comparative Solubility Data of Analogous Compounds
The following tables summarize the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzaldehyde (B150856) in various common solvents at different temperatures. This data can be used to infer the likely solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Solvents [3]
| Temperature (K) | Methanol (B129727) | Ethanol | Acetone | N,N-Dimethylformamide |
| 278.15 | 0.2014 | 0.1693 | 0.4011 | 0.5432 |
| 283.15 | 0.2217 | 0.1865 | 0.4289 | 0.5714 |
| 288.15 | 0.2438 | 0.2054 | 0.4583 | 0.5998 |
| 293.15 | 0.2679 | 0.2261 | 0.4894 | 0.6284 |
| 298.15 | 0.2942 | 0.2488 | 0.5223 | 0.6571 |
| 303.15 | 0.3229 | 0.2737 | 0.5571 | 0.6859 |
| 308.15 | 0.3542 | 0.3009 | 0.5939 | 0.7148 |
| 313.15 | 0.3883 | 0.3307 | 0.6328 | 0.7438 |
| 318.15 | 0.4255 | 0.3633 | 0.6741 | 0.7729 |
Table 2: Mole Fraction Solubility (x₁) of 4-Nitrobenzaldehyde in Various Solvents [4][5]
| Temperature (K) | Methanol | Ethanol | Acetone | N,N-Dimethylformamide |
| 273.15 | 0.0489 | 0.0315 | 0.2154 | 0.3341 |
| 278.15 | 0.0583 | 0.0378 | 0.2423 | 0.3652 |
| 283.15 | 0.0694 | 0.0452 | 0.2725 | 0.3985 |
| 288.15 | 0.0825 | 0.0539 | 0.3063 | 0.4342 |
| 293.15 | 0.0978 | 0.0641 | 0.3441 | 0.4725 |
| 298.15 | 0.1158 | 0.0761 | 0.3863 | 0.5136 |
| 303.15 | 0.1368 | 0.0901 | 0.4334 | 0.5578 |
| 308.15 | 0.1614 | 0.1064 | 0.4858 | 0.6053 |
| 313.15 | 0.1899 | 0.1254 | 0.5441 | 0.6564 |
Stability Profile
While specific kinetic studies on the degradation of this compound are not extensively documented, its chemical structure and recommended storage conditions provide significant insight into its stability. The presence of an aldehyde group makes the molecule susceptible to oxidation, and the nitroaromatic system can be sensitive to light.
Recommended Storage Conditions:
-
Light: Keep in a dark place.[1]
-
Atmosphere: Store under an inert gas such as nitrogen.[6]
-
Moisture: Keep sealed in a dry environment.[1]
-
Temperature: Room temperature storage is generally acceptable, though some suppliers recommend cooler temperatures (<15°C).[7]
The primary degradation pathway for aromatic aldehydes is the oxidation of the aldehyde group to a carboxylic acid.[8] For this compound, this would result in the formation of 4-hydroxy-3-nitrobenzoic acid. This process can be accelerated by exposure to oxygen and light.
Caption: Factors influencing the degradation of this compound.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility using the Isothermal Saturation Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.
Caption: Workflow for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, amber glass vial.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Cease agitation and allow the vial to rest at the constant temperature for a period to allow undissolved solids to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Quantification: Determine the concentration against a standard calibration curve.
Protocol for Stability Testing using HPLC
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate, protected vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl and incubate.
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH and incubate.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and incubate.
-
Thermal Stress: Incubate a solution in a temperature-controlled oven (e.g., 60 °C).
-
Photolytic Stress: Expose a solution to a controlled source of UV light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.
-
Evaluation: Assess the percentage of degradation and the formation of impurities over time for each condition.
Conclusion
While direct quantitative data for the solubility and stability of this compound is limited, a comprehensive understanding can be developed through the analysis of analogous compounds and the application of standardized experimental protocols. The information and methodologies presented in this guide offer a robust framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors. It is recommended that in-house solubility and stability studies be conducted under specific experimental conditions to generate precise data for process optimization and regulatory compliance.
References
- 1. This compound CAS#: 3011-34-5 [m.chemicalbook.com]
- 2. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. This compound | 3011-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
4-Hydroxy-3-nitrobenzaldehyde: A Technical Material Safety Data Sheet for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive material safety data sheet (MSDS) information for 4-Hydroxy-3-nitrobenzaldehyde (CAS No: 3011-34-5). The following sections detail its chemical and physical properties, hazard identification, handling and storage protocols, and toxicological information, presented in a format tailored for the research and development community.
Section 1: Chemical and Physical Properties
This compound is a yellow to yellow-brown crystalline powder.[1][2] It is an aromatic compound that serves as an intermediate in the synthesis of various pharmaceuticals.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₄ | [1][3] |
| Molecular Weight | 167.12 g/mol | [3][4] |
| Appearance | Yellow needle-like crystals, Dark yellow powder, or Yellow-brown to brown powder | [1][2][5] |
| Melting Point | 140-144 °C | [1][4][5] |
| Boiling Point | 295.67 °C (estimate) | [1] |
| Flash Point | 124.3 °C | [1][3] |
| Solubility | Slightly soluble in water. Soluble in alcohol. Slightly soluble in DMSO and Methanol. | [1] |
| Density | 1.5216 (rough estimate) | [1] |
| Vapor Pressure | 0.00312 mmHg at 25°C | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as an irritant.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements:
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Table 2: GHS Hazard Information
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation[6] |
The following diagram illustrates the logical workflow for hazard identification and response.
Caption: Hazard Identification and First Aid Response Workflow.
Section 3: Toxicological Information
Acute toxicity data for this compound is limited. One source indicates that for the related compound 4-nitrobenzaldehyde, the LD50 Oral in rats is 4,700 mg/kg and the LD50 Dermal in rats is 16,000 mg/kg; however, these remarks are based on QSAR modeling.[7] It is important to note that the toxicological properties of this compound itself have not been fully investigated.[4]
Table 3: Acute Toxicity Data (for 4-nitrobenzaldehyde, QSAR modeled)
| Route | Species | Value | Remarks |
| Oral | Rat | LD50: 4,700 mg/kg | Behavioral: Somnolence (general depressed activity), Cyanosis. Blood: Normocytic anemia.[7] |
| Dermal | Rat | LD50: 16,000 mg/kg | Behavioral: Somnolence (general depressed activity), Cyanosis. Blood: Normocytic anemia.[7] |
No specific carcinogenicity, mutagenicity, or reproductive toxicity data was found for this compound in the reviewed sources.[4][7]
Section 4: Experimental Protocols
While specific experimental reports for this compound are not publicly available, the following are detailed methodologies based on OECD Guidelines for the Testing of Chemicals, which represent the international standard for chemical safety testing.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity, estimating the LD50.
-
Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.
-
Procedure: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. Three animals are used in each step.
-
If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group.
-
If mortality occurs, lower doses are administered to subsequent groups.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential for dermal irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 g of the test substance, moistened with a suitable vehicle, is applied to the skin under a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for 4 hours.
-
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Data Analysis: The degree of skin reaction is scored and classified.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential for eye irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal.
-
The eyelids are held together for about one second. The other eye serves as a control.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.
-
Data Analysis: The ocular lesions are scored and the substance is classified based on the severity and persistence of the reactions.
The following diagram illustrates a generalized workflow for these toxicological tests.
Caption: Generalized Experimental Workflow for Toxicity Testing.
Section 5: Handling, Storage, and First Aid
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Use only in a well-ventilated area. Wash thoroughly after handling.[5]
Storage: Keep in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from oxidizing agents.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician or poison control center immediately.[5]
Section 6: Accidental Release and Disposal
Accidental Release Measures: Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
Disposal: Dispose of contents/container to an approved waste disposal plant. Disposal should be in accordance with applicable regional, national, and local laws and regulations.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 4. fishersci.com [fishersci.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Physical properties like melting point and boiling point of 4-Hydroxy-3-nitrobenzaldehyde
This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxy-3-nitrobenzaldehyde, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise data and experimental methodologies related to this compound.
Core Physical Properties
This compound is a yellow to brown crystalline powder.[1][2] It is an important intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial and antifilarial agents.[1][2]
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄ | [3][4] |
| Molecular Weight | 167.12 g/mol | [3][4] |
| Melting Point | 137.0 - 145.0 °C | [5] |
| 140 - 142 °C (lit.) | [1][2][6][7] | |
| 142 °C | [8] | |
| 141.0 to 145.0 °C | ||
| 140.00 °C | [3] | |
| Boiling Point | 275.00 °C | [3] |
| 295.67 °C (rough estimate) | [1][7] | |
| Flash Point | 124.30 °C | [3] |
| Appearance | Pale yellow to yellow to brown powder/crystal | [5] |
Experimental Protocols
The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard laboratory procedures for these measurements.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument like DigiMelt)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., paraffin (B1166041) oil)
-
Spatula
-
Porous plate
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered on a porous plate.[11]
-
Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.[9][11]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.[11]
-
Heating: The apparatus is heated gently. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
-
Repetition: The experiment should be repeated with a fresh sample and a new capillary tube to ensure accuracy.[11]
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block or liquid bath)
-
Stand and clamp
Procedure:
-
Sample Preparation: A few drops of the substance (if in liquid form) are placed into a fusion tube. Since this compound is a solid at room temperature, it would first need to be melted for a boiling point determination at atmospheric pressure, or more commonly, the boiling point is determined under reduced pressure to prevent decomposition.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[12]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus.[12]
-
Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[12] Heating is then stopped.
-
Boiling Point Reading: The liquid will begin to enter the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the physical properties discussed.
References
- 1. This compound CAS#: 3011-34-5 [m.chemicalbook.com]
- 2. This compound | 3011-34-5 [chemicalbook.com]
- 3. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 4. This compound | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound [stenutz.eu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. davjalandhar.com [davjalandhar.com]
- 12. byjus.com [byjus.com]
A Technical Guide to 4-Hydroxy-3-nitrobenzaldehyde: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of pharmaceuticals such as Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. This guide provides an in-depth overview of the commercial suppliers, available purity grades, analytical methodologies for purity assessment, and key synthetic uses of this compound.
Commercial Suppliers and Purity Grades
A range of chemical suppliers offer this compound in various quantities and purity grades to meet the diverse needs of research and industrial applications. The purity of this intermediate is critical as it directly impacts the yield and impurity profile of the final products. The most common purity grades available are typically in the range of 97% to over 98%.
Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.
| Supplier | Stated Purity | Analytical Method for Purity |
| Sigma-Aldrich | 97% | Not specified on product page |
| Thermo Scientific | 98% | Gas Chromatography (GC) |
| Tokyo Chemical Industry (TCI) | >97.0% | Gas Chromatography (GC) |
| Biosynth | Not specified | Not specified |
| BLD Pharm | ≥98% | HPLC |
| Home Sunshine Pharma | ≥98.0% | Not specified |
| LookChem Aggregated Suppliers | 99.0% (from some suppliers) | Not specified |
Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is always recommended to request a certificate of analysis for specific lot information.
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound is essential for quality control and to ensure the reliability of experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods for this purpose. While specific validated methods for this compound are not always publicly available, the following protocols are based on established methods for closely related aromatic aldehydes and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase method is generally suitable.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A typical gradient could be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 20% Acetonitrile
-
20-25 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the chromophores present)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of the mobile phase (initial conditions) to achieve a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying unknown impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
Synthetic Applications and Workflows
This compound is a valuable starting material for the synthesis of various organic compounds. Two notable examples are the synthesis of 4-hydroxy-3-nitrocinnamic acid and its role as a key intermediate in the production of the pharmaceutical drug Entacapone.
Synthesis of 4-hydroxy-3-nitrocinnamic acid
4-hydroxy-3-nitrocinnamic acid can be synthesized from this compound via the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.
Experimental Protocol:
-
A mixture of this compound, acetic anhydride, and anhydrous potassium acetate is heated at 180 °C for several hours.
-
The reaction mixture is then poured into water to hydrolyze the excess acetic anhydride.
-
The resulting crude product is then boiled with a dilute hydrochloric acid solution.
-
The precipitated 4-hydroxy-3-nitrocinnamic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Role in the Synthesis of Entacapone
This compound is a precursor to 3,4-dihydroxy-5-nitrobenzaldehyde, which is a key intermediate in the synthesis of Entacapone. The process involves the demethylation of a related compound, 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, which can be prepared from vanillin. Alternatively, processes have been developed that utilize derivatives of this compound. The general workflow involves a Knoevenagel condensation.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its available purity grades and the analytical methods for their verification is crucial for researchers and developers. The provided protocols for HPLC and GC-MS analysis offer a robust starting point for establishing in-house quality control procedures. Furthermore, its central role in the synthesis of compounds like Entacapone highlights its importance in drug development and underscores the need for a comprehensive technical understanding of its properties and reactivity.
The Versatility of 4-Hydroxy-3-nitrobenzaldehyde in Organic Synthesis: A Technical Guide
Introduction: 4-Hydroxy-3-nitrobenzaldehyde is a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, an electron-withdrawing nitro group, and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. These functionalities can be selectively targeted to construct complex molecular architectures, making it a key starting material and intermediate in the synthesis of pharmaceuticals, biologically active compounds, and functional materials. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways and workflows.
Synthesis of Schiff Bases: Precursors to Bioactive Molecules
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only stable intermediates but also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Quantitative Data for Schiff Base Synthesis
| Amine Reactant | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 5-chloro-2-aminobenzoic acid | Absolute Ethanol (B145695) | Glacial Acetic Acid | 3 h | Not Specified | [1][2] |
| m-nitroaniline | Ethanol | NaOH | 4 h | Not Specified | [3] |
Experimental Protocol: Synthesis of a Schiff Base from this compound and 5-chloro-2-aminobenzoic acid
Materials:
-
This compound (1.67 g, 10 mmol)
-
5-chloro-2-aminobenzoic acid (1.71 g, 10 mmol)
-
Absolute Ethanol (70 mL)
-
Glacial Acetic Acid (a few drops)
Procedure:
-
A solution of this compound (1.67 g, 10 mmol) in hot absolute ethanol (40 mL) is prepared in a round-bottom flask.[1][2]
-
In a separate beaker, 5-chloro-2-aminobenzoic acid (1.71 g, 10 mmol) is dissolved in hot absolute ethanol (30 mL).[1][2]
-
The ethanolic solution of 5-chloro-2-aminobenzoic acid is added to the solution of this compound.
-
A few drops of glacial acetic acid are added to the reaction mixture as a catalyst.[1][2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by vacuum filtration.
-
The solid product is washed with cold ethanol and dried.
Caption: General reaction scheme for Schiff base synthesis.
Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of this compound, followed by dehydration to yield an α,β-unsaturated product. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde in this reaction.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Malononitrile (B47326) | Piperidine (B6355638) | Ethanol | 2 h | High | [4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 10-15 min (stirring) + reflux | Not Specified | [5] |
| N,N-diethylaminocyanoacetamide | Glycine/Acetic Acid | Toluene | 12-15 h | 94.2% (of intermediate) | [6] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.67 g, 10 mmol)
-
Malononitrile (0.73 g, 11 mmol)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.[4]
-
Add malononitrile (1.1 equivalents) to the solution.[4]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[4]
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain pure 2-((4-hydroxy-3-nitrophenyl)methylene)malononitrile.[4]
Caption: Knoevenagel condensation of this compound.
Perkin Reaction: Synthesis of Cinnamic Acid Derivatives
The Perkin reaction provides a route to α,β-unsaturated aromatic acids, specifically cinnamic acid derivatives, by reacting an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. This reaction is crucial for synthesizing precursors to various pharmaceuticals and other functional molecules.
Quantitative Data for Perkin-type Reactions
| Acid Anhydride | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate (B1210297) | 180 | 13 | 74-77 (for m-nitrocinnamic acid) | [7] |
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrocinnamic Acid
Materials:
-
This compound (1.67 g, 0.01 mol)
-
Acetic Anhydride (2.04 g, 0.02 mol)
-
Anhydrous Sodium Acetate (0.82 g, 0.01 mol)
Procedure:
-
A mixture of this compound, acetic anhydride, and freshly fused sodium acetate is placed in a round-bottom flask fitted with a reflux condenser.[7]
-
The mixture is heated in an oil bath at approximately 180°C for several hours (e.g., 13 hours for a similar nitrobenzaldehyde).[7]
-
After cooling slightly, the reaction mixture is poured into water to precipitate the crude product.[7]
-
The solid is collected by filtration and washed with water.
-
Purification is achieved by dissolving the crude product in a dilute aqueous ammonia (B1221849) solution, filtering to remove any insoluble impurities, and then re-precipitating the cinnamic acid derivative by adding a dilute acid (e.g., sulfuric acid).[7]
-
The purified product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]
Caption: General scheme of the Perkin reaction.
Synthesis of Chalcones: Versatile Pharmacophores
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). This compound is an excellent substrate for this reaction, leading to chalcones with potential antibacterial and other biological activities.
Quantitative Data for Chalcone (B49325) Synthesis
| Acetophenone Derivative | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-nitro acetophenone | NaOH | Aqueous Ethanol | Reflux | Not Specified | Average | [8] |
| 4-hydroxy acetophenone | KOH | PEG-400 | 40 | 1 h | High | [9] |
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound (1.67 g, 10 mmol)
-
A substituted acetophenone (10 mmol)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (e.g., 40%)
Procedure:
-
An equimolar mixture of this compound and the chosen substituted acetophenone is dissolved in ethanol in a flask.[8]
-
The flask is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period, during which the product typically precipitates.
-
The progress of the reaction is monitored by TLC.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol.
-
The crude chalcone is dried and can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Synthesis of Pharmaceutical Intermediates
This compound is a crucial starting material in the synthesis of several important pharmaceuticals, including Entacapone (B1671355) and analogues of Amodiaquine (B18356).
Synthesis of Entacapone Intermediate
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. A key step in its synthesis involves the reaction of a derivative of this compound.
Experimental Protocol: Synthesis of N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide
Materials:
-
3-Methoxy-4-hydroxy-5-nitrobenzaldehyde (25 g, 0.126 mol)
-
N,N-diethylaminocyanoacetamide (22.2 g, 0.158 mol)
-
Acetic Acid (4.18 g)
-
Piperidine (5.94 g)
-
Toluene (250 mL)
Procedure:
-
A flask is charged with 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, N,N-diethylaminocyanoacetamide, acetic acid, piperidine, and toluene.[10]
-
The reaction mixture is heated to reflux (about 105-110°C), and water is removed azeotropically for 15 hours.[10]
-
The reaction mixture is then concentrated, quenched into dilute hydrochloric acid and chilled water, and stirred for 3 hours to precipitate the product.[10]
-
The solid intermediate is collected by filtration. This intermediate can then be further processed to yield Entacapone.
Caption: Synthesis of an intermediate for Entacapone.
Synthesis of Amodiaquine Analogues
Amodiaquine is an antimalarial drug. Analogues of amodiaquine are synthesized to improve efficacy and overcome drug resistance, with this compound serving as a precursor to the aminophenol side chain.
Synthesis of Heterocyclic Compounds
The aldehyde group of this compound can participate in condensation reactions with binucleophilic reagents to form various heterocyclic systems, such as benzimidazoles and benzothiazoles, which are important pharmacophores.
Caption: General pathway for benzimidazole/benzothiazole synthesis.
Biological Significance and Signaling Pathways of Derivatives
Derivatives of this compound, particularly chalcones and Schiff bases, have been shown to exhibit significant biological activities, including anticancer effects. While specific signaling pathway data for derivatives of this exact aldehyde are not extensively detailed in the provided search results, chalcones, in general, are known to modulate key cellular signaling pathways involved in cancer progression, such as the NF-κB pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by chalcone derivatives.
References
- 1. ijmcmed.org [ijmcmed.org]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rjpbcs.com [rjpbcs.com]
- 10. US7385072B2 - Methods for the preparation of Entacapone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzaldehyde via Nitration of 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the regioselective nitration of 4-hydroxybenzaldehyde (B117250), detailing various synthetic methodologies, experimental protocols, and purification techniques.
Introduction
This compound is a key building block in the synthesis of numerous organic compounds, including novel amodiaquine (B18356) analogs with potential antimalarial and antifilarial activities.[1] The regioselective introduction of a nitro group onto the 4-hydroxybenzaldehyde scaffold is a critical transformation, governed by the directing effects of the hydroxyl and aldehyde functionalities. The electron-donating hydroxyl group is a strong activating group and an ortho-, para-director, while the electron-withdrawing aldehyde group is a deactivating group and a meta-director. In the case of 4-hydroxybenzaldehyde, the powerful ortho-directing influence of the hydroxyl group dictates the position of nitration, leading predominantly to the desired 3-nitro isomer.
This guide explores various methodologies for this nitration, from traditional approaches to more environmentally benign modern techniques.
Reaction Overview and Regioselectivity
The nitration of 4-hydroxybenzaldehyde involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The reaction is highly regioselective due to the electronic properties of the substituents on the benzene (B151609) ring.
Caption: General scheme for the nitration of 4-hydroxybenzaldehyde.
The hydroxyl group at position 4 is a potent activating group, increasing the electron density at the ortho and para positions. Since the para position is already occupied by the aldehyde group, electrophilic attack is directed to the ortho positions (positions 3 and 5). The aldehyde group, being a deactivator, reduces the overall reactivity of the ring but its meta-directing effect is overridden by the stronger activating hydroxyl group. This results in the preferential formation of this compound.
Experimental Methodologies
Several methods for the nitration of 4-hydroxybenzaldehyde have been reported, each with its own set of advantages and disadvantages regarding yield, safety, and environmental impact.
Method 1: Green Nitration using Nitrogen Dioxide and a Zeolite Catalyst
This method presents a more environmentally friendly approach by avoiding the use of strong acids like sulfuric and acetic acid.[2]
Experimental Protocol:
-
To a solution of 12.2 g of 4-hydroxybenzaldehyde in 120 ml of dichloromethane (B109758), add 1.5 g of HZSM-5 molecular sieve catalyst and stir thoroughly.
-
Maintain the temperature of the mixture below 5 °C and slowly add 3.8 ml of liquid nitrogen dioxide.
-
After the addition is complete, warm the reaction mixture to 25 °C and continue stirring for 6 hours.
-
Upon completion of the reaction, separate the mixture by filtering out the HZSM-5 catalyst.
-
Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.
-
Remove the solvent by vacuum distillation to obtain the yellow solid product.
Method 2: Ultrasonically Assisted Nitration with Ammonium (B1175870) Molybdate (B1676688)
This procedure utilizes ultrasound as a non-conventional energy source to facilitate the nitration reaction.[3]
Experimental Protocol:
-
To a solution of 1 mmol of 4-hydroxybenzaldehyde in dichloromethane (DCM) or dichloroethane (DCE), add 1.235 g (1 mmol) of ammonium molybdate and 0.063 ml (1 mmol) of 70% HNO₃.
-
Reflux the mixture for 1 hour, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (3:7) as the eluent.
Data Presentation
The following tables summarize the quantitative data from the described experimental methodologies.
Table 1: Comparison of Reaction Conditions and Yields
| Method | Nitrating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitrogen Dioxide | HZSM-5 molecular sieve | Dichloromethane | <5 then 25 | 6 | 61.9 | [2] |
| 2 | 70% Nitric Acid | Ammonium Molybdate | Dichloromethane/Dichloroethane | Reflux | 1 | 85 | [3] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [4] |
| Molecular Weight | 167.12 g/mol | [4] |
| Melting Point | 140-142 °C | [4] |
| Appearance | Yellow to yellow-brown powder | [1][3] |
| ¹H NMR (CDCl₃, 500 MHz) | ||
| δ 11.01 (brs, 1H, -OH) | [3] | |
| δ 9.94 (s, 1H, -CHO) | [2][3] | |
| δ 8.63-8.65 (s, 1H, Ar-H) | [2][3] | |
| δ 8.13-8.14 (d, 1H) | [2][3] | |
| δ 7.33-7.35 (d, 1H, Ar-H) | [2][3] | |
| IR (KBr) ν/cm⁻¹ | 3229-3236, 2816-2818, 1692-1693, 1615-1620, 1562-1563, 1334-1335, 1269-1270, 1126-1130 | [2][3] |
| ESI-MS m/z | 166 [M-H]⁻ | [2] |
| GC-MS/EI m/z (%) | 167 (M+, 10) | [3] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Logical diagram illustrating the regioselectivity of the nitration of 4-hydroxybenzaldehyde.
Conclusion
The synthesis of this compound from 4-hydroxybenzaldehyde is a well-established and highly regioselective reaction. This guide has presented various methodologies, from traditional to greener alternatives, providing detailed experimental protocols and comparative data. The choice of method will depend on factors such as desired yield, available resources, and environmental considerations. The provided data and workflows offer a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to successfully synthesize and purify this important intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Hydroxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them promising candidates for drug development.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][2] This protocol provides a detailed methodology for the synthesis of Schiff bases using 4-Hydroxy-3-nitrobenzaldehyde as the aldehyde precursor. The presence of the hydroxyl and nitro groups on the benzaldehyde (B42025) ring can modulate the electronic properties and biological activity of the resulting Schiff bases.
Applications
Schiff bases derived from substituted benzaldehydes have shown significant potential in various therapeutic areas. For instance, Schiff bases synthesized from 4-nitrobenzaldehyde (B150856) have demonstrated cytotoxic activities against cancer cell lines, inducing apoptosis.[2][3][4] The imine linkage is often crucial for their biological and chemical reactivity.[5][6] The specific Schiff bases synthesized from this compound are valuable for further investigation into their potential as anticancer, antibacterial, or antifungal agents. The general mechanism of action for some anticancer Schiff bases involves the induction of apoptosis, a programmed cell death pathway.
Experimental Protocol: Synthesis of Schiff Bases using this compound
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring until complete dissolution.
-
Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the amine. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), the solid product may precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization. The precipitate is then collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry. The melting point of the product should also be determined.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted benzaldehydes and various primary amines, which can be adapted for this compound.
| Entry | Amine | Solvent | Catalyst | Reaction Conditions | Yield (%) |
| 1 | 4-Iodoaniline | Absolute Ethanol | Acetic Acid | Stirring, Room Temp | ~82% |
| 2 | 4-Bromoaniline | Absolute Ethanol | Acetic Acid | Reflux, 3-4 hours | High |
| 3 | 4-Chloroaniline | Absolute Ethanol | Acetic Acid | Reflux, 3-4 hours | High |
| 4 | m-Nitroaniline | Ethanol | NaOH | Reflux, 4 hours | Good |
Note: The data presented is based on similar reactions and should be considered as a guideline. Actual yields may vary depending on the specific reactants and experimental conditions.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Proposed Signaling Pathway for Apoptosis Induction by Schiff Bases
Caption: A potential pathway for Schiff base-induced apoptosis.
References
- 1. jetir.org [jetir.org]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Application of 4-Hydroxy-3-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzaldehyde is a versatile aromatic compound that serves as a crucial starting material and key intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for a diverse range of chemical transformations, making it an important building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of intermediates for prominent drugs such as the anti-gout agent Febuxostat (B1672324) and analogs of the anthelmintic drug Niclosamide (B1684120).
Application 1: Synthesis of Febuxostat Intermediate
Febuxostat is a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, used for the treatment of hyperuricemia and gout. This compound is a key starting material in several patented synthetic routes to Febuxostat.[1][2] The overall synthesis involves a multi-step process, beginning with the conversion of the aldehyde group and proceeding through the formation of the characteristic thiazole (B1198619) ring.
Synthetic Pathway Overview
The synthesis of a key Febuxostat intermediate, ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, from this compound generally follows these key steps:
-
Oximation and Dehydration: The aldehyde group of this compound is converted to a nitrile group.
-
Thioamide Formation: The nitrile is then converted to a thioamide.
-
Hantzsch Thiazole Synthesis: The thioamide undergoes a cyclization reaction with an ethyl 2-chloroacetoacetate to form the thiazole ring.
Caption: Synthetic pathway from this compound to a key Febuxostat intermediate.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Oximation & Dehydration | This compound | 4-Hydroxy-3-nitrobenzonitrile | Hydroxylamine hydrochloride, Sodium formate | ~37 (overall for 3 steps) | [3] |
| 2. Thioamide Formation | 4-Hydroxy-3-nitrobenzonitrile | 4-Hydroxy-3-nitrobenzthioamide | Thioacetamide | 89.4 | [4] |
| 3. Thiazole Synthesis | 4-Hydroxy-3-nitrobenzthioamide | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-chloroacetoacetate | Not specified | [3] |
| Alternative Step 3 | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | Metal nitrate, Acid chloride, N,N-Dimethylformamide | 94 | [3] |
Experimental Protocols
Step 1 & 2: Synthesis of 4-Hydroxy-3-nitrobenzthioamide from this compound (via Nitrile)
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium formate, Thioacetamide, Acetone (B3395972), Hydrogen chloride, Sodium hydroxide (B78521).
-
Protocol:
-
Formation of 4-Hydroxy-3-nitrobenzonitrile: Condense this compound with hydroxylamine hydrochloride in the presence of sodium formate.[2]
-
Formation of 4-Hydroxy-3-nitrobenzthioamide: In a three-necked flask, add 82g (0.5 mol) of 4-hydroxy-3-nitrobenzonitrile and 75g (1.0 mol) of thioacetamide.[4]
-
Add 350 mL of acetone solution containing 20% (w/w) hydrogen chloride and 9 mL of water.
-
Heat the mixture to 50-60 °C and stir for 3.0 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 10-20 °C using an ice-water bath.
-
Add 500 mL of water and adjust the pH to 6-7 with approximately 250 mL of 25% aqueous sodium hydroxide solution.
-
Continue stirring for 1.0 hour, then filter the resulting solid to obtain 4-hydroxy-3-nitrobenzthioamide. The reported yield is 89.4%.[4]
-
Step 3: Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
-
Materials: 4-Hydroxy-3-nitrobenzthioamide, Ethyl 2-chloroacetoacetate.
-
Protocol:
Subsequent Steps to Febuxostat:
The resulting intermediate, ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, undergoes further transformations to yield Febuxostat. These steps typically involve:
-
Alkylation: The hydroxyl group is alkylated, for instance, with isobutyl bromide.
-
Reduction: The nitro group is reduced to an amino group using reducing agents like Pd/C.
-
Sandmeyer Reaction: The amino group is converted to a cyano group.
-
Hydrolysis: The ester is hydrolyzed to the final carboxylic acid, Febuxostat.
Application 2: Synthesis of Niclosamide Analogues
Niclosamide is an anthelmintic drug that has been investigated for other therapeutic applications, including as an antiviral and anticancer agent. Research has focused on the synthesis of Niclosamide analogues to improve its efficacy and reduce toxicity. While this compound is not a direct starting material for Niclosamide itself, the synthesis of certain analogues involves precursors with similar nitro-aromatic motifs. For instance, the synthesis of some analogues starts from 5-chlorosalicylic acid and various substituted anilines, including nitroanilines.
Synthetic Pathway for a Niclosamide Analog
The general synthesis of Niclosamide and its analogues involves an amide coupling reaction.
Caption: General synthetic route for Niclosamide analogs.
Experimental Protocol for Niclosamide Analog Synthesis
This protocol describes the synthesis of Niclosamide analogues through a two-step amide coupling reaction using an acyl chloride intermediate.[5]
-
Materials: Substituted benzoic acid (e.g., 5-chlorosalicylic acid), Thionyl chloride (SOCl₂), Substituted aniline (e.g., 2-chloro-4-nitroaniline), Dichloromethane (B109758) (DCM).
-
Protocol:
-
Acyl Chloride Formation: Treat the substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride.
-
Amide Coupling: Add the substituted aniline to the acyl chloride in a solvent such as dichloromethane to afford the Niclosamide analogue.
-
Yields for this two-step process are reported to be in the range of 10-75%.[5]
-
This general method can be adapted to synthesize a variety of Niclosamide analogues by using different substituted benzoic acids and anilines, including those containing nitro groups, which are structurally related to this compound.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in the multi-step synthesis of the anti-gout drug Febuxostat highlights its importance in constructing complex heterocyclic scaffolds. Furthermore, the chemistry of nitro-aromatics, exemplified by this compound, is relevant to the synthesis of analogues of other important drugs like Niclosamide. The detailed protocols provided herein offer a practical guide for researchers and scientists in the field of drug discovery and development.
References
- 1. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 2. EP2266966A1 - A process for the preparation of febuxostat - Google Patents [patents.google.com]
- 3. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. CN104163782A - Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Hydroxy-3-nitrobenzaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzaldehyde is a valuable and versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its substituted benzene (B151609) ring, featuring hydroxyl, nitro, and aldehyde functionalities, provides multiple reaction sites for the construction of diverse molecular scaffolds. This allows for the development of novel derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. The aldehyde group is particularly useful for the synthesis of Schiff bases, which are known for their broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of new chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 3011-34-5 | [3] |
| Molecular Formula | C₇H₅NO₄ | [3] |
| Molecular Weight | 167.12 g/mol | [3] |
| Appearance | Yellow to light brown crystalline powder | |
| Melting Point | 140-142 °C | [4] |
| Boiling Point | 275 °C | [2] |
| Solubility | Soluble in ethanol (B145695), slightly soluble in water |
Applications in Medicinal Chemistry
This compound is a precursor for a variety of bioactive molecules, primarily through the formation of Schiff bases and subsequent metal complexation.
Synthesis of Schiff Bases with Antimicrobial Activity
The condensation of this compound with various primary amines yields Schiff bases (imines) that have demonstrated significant antimicrobial properties. The imine linkage (-C=N-) is crucial for their biological activity.
Development of Anticancer Agents
Derivatives of this compound, particularly Schiff bases and their metal complexes, have been investigated for their cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis, or programmed cell death, a key mechanism for anticancer drugs.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various derivatives synthesized from this compound and related nitrobenzaldehydes.
Table 1: Anticancer Activity of Nitrobenzaldehyde Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Oral Cancer) | MTT | ~2630 (converted from 446.68 µg/mL) | [5] |
| Chalcone A1 (naphthaldehyde derivative) | K562, Jurkat, Kasumi, U937, CEM, NB4 | MTT | 1.5 - 40 | [6] |
| Metal Complex 6c | HCT-116 (Colon Cancer) | MTT | 154 | [7] |
| Metal Complex 4a | HCT-116 (Colon Cancer) | MTT | 180 | [7] |
Table 2: Antimicrobial Activity of Nitrobenzaldehyde Derivatives
| Compound | Microorganism | Assay Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference(s) |
| Nickel(II) Complex of 3-nitrobenzaldehyde (B41214) thiosemicarbazone | Bacillus subtilis | Disc Diffusion | 20 mm (at 100 mg/mL) | [8] |
| Nickel(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Staphylococcus aureus | Disc Diffusion | 21 mm (at 100 mg/mL) | [8] |
| Nickel(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Escherichia coli | Disc Diffusion | 22 mm (at 100 mg/mL) | [8] |
| Nickel(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Pseudomonas aeruginosa | Disc Diffusion | 23 mm (at 100 mg/mL) | [8] |
| Cobalt(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Bacillus subtilis | Disc Diffusion | 23 mm (at 100 mg/mL) | [8] |
| Cobalt(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Staphylococcus aureus | Disc Diffusion | 24 mm (at 100 mg/mL) | [8] |
| Cobalt(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Escherichia coli | Disc Diffusion | 25 mm (at 100 mg/mL) | [8] |
| Cobalt(II) Complex of 3-nitrobenzaldehyde thiosemicarbazone | Pseudomonas aeruginosa | Disc Diffusion | 26 mm (at 100 mg/mL) | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and sulfamethoxazole (B1682508), a common sulfa drug.
Materials:
-
This compound
-
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities of this compound and sulfamethoxazole in separate flasks containing a minimal amount of absolute ethanol.
-
Combine the two ethanolic solutions in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the Schiff base product.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure crystals of the Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized Schiff base derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare a stock solution of the Schiff base in DMSO and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Caption: Proposed intrinsic apoptosis pathway induced by derivatives.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of novel compounds with significant potential in medicinal chemistry. The straightforward synthesis of Schiff bases and other derivatives, coupled with their promising antimicrobial and anticancer activities, makes this an attractive scaffold for further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound as a building block for the development of new therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and safety.
References
- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Knoevenagel Condensation of 4-Hydroxy-3-nitrobenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction of 4-Hydroxy-3-nitrobenzaldehyde with various active methylene (B1212753) compounds. This information is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. The protocols outlined below are based on established methodologies for structurally similar aromatic aldehydes and offer a robust starting point for the synthesis of a diverse range of α,β-unsaturated compounds.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically yielding an α,β-unsaturated product after dehydration. This compound is a valuable substrate in this reaction, as the resulting products, bearing both hydroxyl and nitro functionalities, are important precursors for the synthesis of various heterocyclic compounds, including coumarins, and other molecules with potential pharmacological activities. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, often leading to high yields under mild conditions.
Data Presentation: Reaction Conditions for Knoevenagel Condensation of Substituted Benzaldehydes
The following tables summarize typical reaction conditions for the Knoevenagel condensation of aromatic aldehydes structurally related to this compound. These data provide a comparative overview to guide the optimization of reaction conditions for the target substrate.
Table 1: Knoevenagel Condensation with Malononitrile Derivatives
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2 h | High | [1] |
| 4-Chloro-3-nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 h | 92 | [2] |
| 4-Chloro-3-nitrobenzaldehyde | Alum | Water | Room Temp | 15 min | >95 | [2] |
| Benzaldehyde | Ammonium Acetate | Solvent-free (Sonication) | Room Temp | 5-7 min | High | [3] |
Table 2: Knoevenagel Condensation with Cyanoacetate (B8463686) Derivatives
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl–H₂O | 50 | 10 min | 98 | [4] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl–H₂O | Room Temp | 5 min | 99 | [4] |
| 4-Chloro-3-nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Toluene | 110-115 | 2-3 h | 90-95 | [2] |
| 4-Chloro-3-nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4 h | 88 | [2] |
Table 3: Knoevenagel Condensation with Barbituric Acid Derivatives
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Barbituric Acid | CuO Nanoparticles | Solvent-free | Room Temp | 12 min | 98 | [2] |
| 4-Chlorobenzaldehyde | 1,3-Dimethylbarbituric Acid | Isonicotinic acid | EtOH/H₂O | 60 | 25 min | 90 | [2] |
| 4-Chlorobenzaldehyde | Thiobarbituric Acid | Acetic Acid | Ethanol | Room Temp | 1-1.5 h | 76-85 | [2] |
Experimental Protocols
The following are detailed protocols for performing the Knoevenagel condensation with this compound. These protocols are adapted from established procedures for analogous compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
This protocol describes a standard method using a common base catalyst and solvent.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Active Methylene Compound: To the stirred solution, add 1.1 equivalents of malononitrile.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.[1]
-
Reaction Condition: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[1]
-
Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate in an Aqueous System
This protocol utilizes a different catalyst system that can be effective in aqueous media.
-
Reactant and Catalyst Preparation: In a reaction vessel, combine 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate.[4]
-
Solvent and Catalyst Addition: Add a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aqueous system (e.g., water or a water-ionic liquid mixture).[4]
-
Reaction Condition: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).[4]
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up and Isolation: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Solvent-Free Condensation with Barbituric Acid using a Nanocatalyst
This protocol represents a greener chemistry approach, avoiding the use of bulk solvents.
-
Reactant and Catalyst Preparation: In a mortar, grind together 1.0 equivalent of this compound, 1.0 equivalent of barbituric acid, and a catalytic amount of copper oxide (CuO) nanoparticles.[2]
-
Reaction Condition: Transfer the solid mixture to a suitable reaction vessel and stir at high speed at room temperature for approximately 15-30 minutes.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, add a suitable solvent (e.g., ethanol) to the reaction mixture and filter to remove the catalyst. Evaporate the solvent from the filtrate to isolate the crude product.
-
Purification: The crude product can be further purified by recrystallization.
Visualizations
Diagram 1: General Mechanism of the Knoevenagel Condensation
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
Application Note: Quantitative Analysis of 4-Hydroxy-3-nitrobenzaldehyde using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxy-3-nitrobenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise quantification critical for quality control and process optimization in drug development.[1] The described method is suitable for the analysis of bulk drug substances and can be adapted for various sample matrices with appropriate sample preparation.
Introduction
This compound (CAS No: 3011-34-5) is an aromatic aldehyde containing both a hydroxyl and a nitro functional group.[2][3][4] Its chemical structure lends it to be an important precursor in organic synthesis. Accurate and precise analytical methods are essential for ensuring the purity and concentration of this intermediate, which directly impacts the quality and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, making it an ideal choice for the analysis of this compound.[5][6] This document provides a detailed protocol for its quantification using HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
This compound Reference Standard
Standard Solution Preparation
A stock solution of the this compound reference standard is prepared by accurately weighing and dissolving the standard in the mobile phase to achieve a concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For more complex matrices, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[5] All solutions should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Detailed Protocols
Protocol for HPLC System Setup and Equilibration
-
Prepare the mobile phase as described in section 2.1. Filter and degas the mobile phase before use.
-
Install the C18 column in the HPLC system.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system for at least 30 minutes to equilibrate the column.
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 254 nm.
-
Monitor the baseline until it is stable.
Protocol for Calibration Curve Generation
-
Inject a blank (mobile phase) to ensure there are no interfering peaks at the retention time of this compound.
-
Inject each of the calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area against the concentration of the standards.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Protocol for Sample Analysis
-
Prepare the sample solutions as described in section 2.4.
-
Inject the sample solutions in triplicate.
-
Record the peak area for the this compound peak in each chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Visual Representations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound. The method is straightforward, and with proper validation, it can be implemented in quality control laboratories for routine analysis. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- 1. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 2. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 4-Hydroxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 4-hydroxy-3-nitrobenzaldehyde. The information compiled herein is intended to serve as a foundational guide for the development of novel therapeutic agents and catalysts.
Introduction
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that readily form stable complexes with a wide range of metal ions.[1] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for drug development.[2] In particular, Schiff base metal complexes have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.[3][4] The introduction of a nitro group, as in the case of this compound, can further modulate the electronic and steric properties of the ligand and its metal complexes, potentially leading to enhanced biological efficacy.[5]
This document outlines the protocols for the synthesis of Schiff base ligands from this compound and their subsequent complexation with transition metal ions. It also details the key characterization techniques and presents representative data. Furthermore, potential biological applications and the underlying signaling pathways are discussed.
Synthesis Protocols
General Synthesis of Schiff Base Ligands from this compound
This protocol describes a general method for the synthesis of a Schiff base ligand through the condensation of this compound with a primary diamine (e.g., ethylenediamine).
Materials:
-
This compound
-
Ethylenediamine (B42938) (or other suitable primary diamine)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in hot absolute ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve ethylenediamine (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the ethanolic solution of ethylenediamine to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting colored precipitate (typically yellow or orange) is collected by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.
-
Determine the yield and melting point of the product.
General Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II)) of the synthesized Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) chloride hexahydrate or Metal(II) acetate (B1210297) hydrate (B1144303) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in hot methanol or ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the stirred solution of the ligand. A color change and/or precipitation is often observed immediately.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with the solvent to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
-
Determine the yield and decomposition temperature of the complex.
Characterization of the Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.
Key Characterization Techniques:
-
Elemental Analysis (C, H, N): Determines the empirical formula of the complex and confirms the metal-to-ligand stoichiometry.
-
Molar Conductance Measurements: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic or non-electrolytic nature of the complexes.[6]
-
Magnetic Susceptibility Measurements: Provides information about the geometry of the complex and the oxidation state of the central metal ion.[1]
-
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand to the metal ion. Key vibrational bands to monitor include the azomethine ν(C=N) group, the phenolic ν(C-O) group, and the appearance of new bands corresponding to metal-nitrogen ν(M-N) and metal-oxygen ν(M-O) vibrations. A shift in the ν(C=N) band upon complexation is a strong indicator of coordination through the azomethine nitrogen.[5]
-
UV-Visible (Electronic) Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.[5]
-
¹H NMR Spectroscopy: Used to characterize the ligand and to confirm its coordination to the metal ion. In diamagnetic complexes, shifts in the proton signals of the ligand upon complexation can provide insights into the coordination mode.
Quantitative Data Summary
The following tables summarize representative quantitative data for metal complexes derived from Schiff bases of substituted benzaldehydes. Note that these values are illustrative and may vary depending on the specific amine and metal used in the synthesis.
Table 1: Representative Infrared Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3400 | ~1620 | ~1280 | - | - |
| Cu(II) Complex | - | ~1605 | ~1300 | ~510 | ~450 |
| Ni(II) Complex | - | ~1608 | ~1295 | ~515 | ~455 |
| Co(II) Complex | - | ~1610 | ~1298 | ~512 | ~452 |
The disappearance of the ν(O-H) band and the shift of the ν(C=N) and ν(C-O) bands upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.
Table 2: Representative Electronic Spectral Data and Magnetic Moments
| Complex | λmax (nm) | Electronic Transitions | Magnetic Moment (B.M.) | Proposed Geometry |
| Cu(II) Complex | ~380, ~610 | LMCT, ²E_g → ²T₂g | 1.75 - 1.85 | Octahedral |
| Ni(II) Complex | ~410, ~580, ~670 | LMCT, ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) | 2.90 - 3.10 | Octahedral |
| Co(II) Complex | ~420, ~630, ~710 | LMCT, ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F) | 4.30 - 4.80 | Octahedral |
Biological Applications and Signaling Pathways
Metal complexes of Schiff bases derived from this compound are expected to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial activity of these complexes is generally attributed to the chelation theory.[7] Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microbial cell membrane.[7] Once inside the cell, the metal ion can disrupt cellular processes by binding to enzymes or DNA, leading to cell death.[8]
Proposed Mechanism of Antimicrobial Action:
-
Increased lipophilicity of the metal complex allows for enhanced transport across the microbial cell membrane.
-
The metal ion can interfere with the normal functioning of cellular enzymes by binding to their active sites.
-
The complex may also bind to the microbial DNA, inhibiting replication and transcription.
-
Disruption of cell wall synthesis is another potential mechanism of action.[8]
Anticancer Activity and Potential Signaling Pathways
Several studies have shown that Schiff base metal complexes, particularly those of copper, can induce apoptosis in cancer cells.[9][10] The precise signaling pathways can vary depending on the complex and the cancer cell line. A plausible mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Hypothesized Apoptotic Signaling Pathway:
-
Cellular Uptake: The lipophilic metal complex enters the cancer cell.
-
ROS Generation: The complex may induce the generation of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Disruption: Oxidative stress can lead to the permeabilization of the mitochondrial membrane.
-
Bcl-2 Family Modulation: The complex can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[9][10]
-
Cytochrome c Release: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[9]
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Visualizations
Caption: Workflow for the synthesis of the Schiff base ligand and its subsequent metal complex.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. ijmcmed.org [ijmcmed.org]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajacr.com [journalajacr.com]
- 6. Synthesis, Analysis and Antibacterial Studies of Co(II) and Ni(II) Schiff Base Complexes Derived from 2,4-Dinitrophenylhydrazine and Benzaldehyde | Scholars Middle East Publishers [saudijournals.com]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effect of Schiff base Cu(II) complexes on signaling pathways in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-hydroxy-3-nitrobenzaldehyde as a key starting material. This readily available aromatic aldehyde serves as a versatile precursor for the construction of diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. The protocols outlined herein focus on the synthesis of chalcones and their subsequent cyclization to pyrimidines, pyrazoles, and 1,5-benzodiazepines, as well as the direct synthesis of quinoxaline (B1680401) derivatives.
Introduction
This compound is an attractive building block for organic synthesis due to its reactive aldehyde functionality and the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the aromatic ring. These features allow for a range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. The nitro group, in particular, can serve as a handle for further functionalization, such as reduction to an amino group, enabling the construction of additional fused ring systems.
Synthesis of an Intermediate Chalcone (B49325)
A common and efficient strategy for elaborating this compound into more complex heterocyclic structures is through its initial conversion to a chalcone via the Claisen-Schmidt condensation. Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates that can undergo a variety of cyclization reactions to form a wide array of heterocyclic compounds.
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-hydroxyacetophenone to yield the corresponding chalcone.
Reaction Scheme:
Figure 1: Claisen-Schmidt condensation to form a chalcone intermediate.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4-Hydroxyacetophenone | NaOH | Ethanol | 24-48 | ~85-95 |
Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones
Chalcones are excellent precursors for the synthesis of pyrimidine derivatives through their reaction with urea (B33335), thiourea (B124793), or guanidine (B92328). These reactions provide access to 2-oxopyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines, respectively.
Protocol 2: Synthesis of 4-(4-Hydroxyphenyl)-6-(4-hydroxy-3-nitrophenyl)pyrimidin-2(1H)-one
This protocol describes the cyclization of the previously synthesized chalcone with urea in a basic medium.
Reaction Scheme:
Figure 2: Synthesis of a 2-oxopyrimidine derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one (from Protocol 1)
-
Urea
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and urea (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Protocol 3: Synthesis of 4-(4-Hydroxyphenyl)-6-(4-hydroxy-3-nitrophenyl)pyrimidine-2(1H)-thione
This protocol details the synthesis of the corresponding 2-thiopyrimidine using thiourea.
Reaction Scheme:
Figure 3: Synthesis of a 2-thiopyrimidine derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one (from Protocol 1)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve the chalcone (1.0 eq) and thiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into acidified ice water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure 2-thiopyrimidine.
Protocol 4: Synthesis of N-(4-(4-Hydroxyphenyl)-6-(4-hydroxy-3-nitrophenyl)pyrimidin-2-yl)amine
This protocol describes the synthesis of a 2-aminopyrimidine (B69317) derivative using guanidine.
Reaction Scheme:
Figure 4: Synthesis of a 2-aminopyrimidine derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the chalcone (1.0 eq) and guanidine hydrochloride (1.0 eq) to the sodium ethoxide solution.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent.
Quantitative Data for Pyrimidine Synthesis:
| Chalcone | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | Urea | KOH | Ethanol | 4-6 | ~70-80 |
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | Thiourea | NaOH | Ethanol | 6-8 | ~75-85 |
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | Guanidine HCl | NaOEt | Ethanol | 8-10 | ~65-75 |
Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles and their partially saturated derivatives, pyrazolines, can be readily synthesized by the reaction of chalcones with hydrazine (B178648) or its derivatives.
Protocol 5: Synthesis of 5-(4-Hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)-4,5-dihydro-1H-pyrazole
This protocol outlines the synthesis of a pyrazoline derivative from the chalcone and hydrazine hydrate (B1144303).
Reaction Scheme:
Figure 5: Synthesis of a pyrazoline derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline.
Quantitative Data for Pyrazole Synthesis:
| Chalcone | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | Hydrazine Hydrate | Acetic Acid | Ethanol | 6-8 | ~80-90 |
Synthesis of 1,5-Benzodiazepine Derivatives
The reaction of chalcones with o-phenylenediamine (B120857) provides a straightforward route to 1,5-benzodiazepine derivatives, a class of compounds with a wide range of biological activities.
Protocol 6: Synthesis of 2-(4-Hydroxyphenyl)-4-(4-hydroxy-3-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
This protocol describes the synthesis of a 1,5-benzodiazepine derivative from the chalcone and o-phenylenediamine.
Reaction Scheme:
Figure 6: Synthesis of a 1,5-benzodiazepine derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one (from Protocol 1)
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure 1,5-benzodiazepine.
Quantitative Data for 1,5-Benzodiazepine Synthesis:
| Chalcone | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | o-Phenylenediamine | Acetic Acid | Ethanol | 4-6 | ~75-85 |
Direct Synthesis of Quinoxaline Derivatives
This compound can also be used more directly in the synthesis of certain heterocyclic systems, such as quinoxalines, by modifying the reaction strategy. A plausible approach involves the in-situ oxidation of the aldehyde to a glyoxal (B1671930) derivative or a related dicarbonyl species, which can then react with o-phenylenediamine. A more direct one-pot synthesis can be achieved through a reductive cyclocondensation approach.
Protocol 7: One-Pot Synthesis of 2-(4-Hydroxy-3-nitrophenyl)quinoxaline
This protocol describes a one-pot synthesis of a quinoxaline derivative from this compound and o-phenylenediamine. This reaction proceeds via an initial condensation followed by an oxidative cyclization.
Reaction Scheme:
Figure 7: One-pot synthesis of a quinoxaline derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The solid product is filtered, washed with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-(4-hydroxy-3-nitrophenyl)quinoxaline.
Quantitative Data for Quinoxaline Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | o-Phenylenediamine | I₂ | DMSO | 2-4 | 100-120 | ~80-90 |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer detailed procedures for the synthesis of chalcones and their subsequent conversion to pyrimidines, pyrazoles, and 1,5-benzodiazepines, as well as a direct route to quinoxaline derivatives. These methods are generally high-yielding and utilize readily available reagents and standard laboratory techniques, making them accessible for a broad range of researchers in organic synthesis, medicinal chemistry, and drug discovery. The ability to generate diverse heterocyclic scaffolds from a single, inexpensive starting material highlights the utility of this compound in the development of new chemical entities with potential biological and material applications.
References
Experimental procedure for the reduction of the nitro group in 4-Hydroxy-3-nitrobenzaldehyde
AN-2025-12-20
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed experimental procedures for the selective reduction of the nitro group in 4-hydroxy-3-nitrobenzaldehyde to synthesize 4-hydroxy-3-aminobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1] Several common reduction methods are compared, with a focus on chemoselectivity to preserve the aldehyde and hydroxyl functionalities. Detailed protocols for reduction using sodium dithionite (B78146) and stannous chloride (II) dihydrate are presented, along with a summary of reaction parameters and expected outcomes.
Introduction
This compound is a readily available aromatic compound that serves as a precursor for various biologically active molecules.[1] The selective reduction of its nitro group to an amino group is a critical transformation. The primary challenge in this synthesis is the preservation of the aldehyde functional group, which is also susceptible to reduction under certain conditions.[2] This note outlines and compares several reliable methods for achieving this selective reduction, providing researchers with practical protocols for laboratory-scale synthesis.
Overview of Reduction Methods
Several reagents are effective for the reduction of aromatic nitro groups. The choice of method often depends on factors such as functional group tolerance, reaction conditions, cost, and ease of workup. The most common methods include the use of sodium dithionite, stannous chloride, and iron in acidic media.
Data Summary:
| Reducing Agent | Solvent(s) | Typical Reaction Conditions | Typical Yield | Key Advantages | Potential Drawbacks |
| Sodium Dithionite (Na₂S₂O₄) | Water/DMF, Water/Dioxane | Room temperature to reflux | High | Mild conditions, high chemoselectivity, metal-free.[3] | Can require aqueous solvent systems. |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol (B145695), Ethyl Acetate (B1210297) | Room temperature to 80°C | Good to High | Effective and selective, tolerates various functional groups.[4][5] | Workup can be complicated by the precipitation of tin salts.[6] |
| Iron (Fe) / Acid (HCl or Acetic Acid) | Ethanol/Water, Acetic Acid | Reflux | Good | Inexpensive, effective.[7] | Strongly acidic conditions may not be suitable for all substrates; iron salt removal can be tedious.[8] |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Methanol | H₂ gas, pressure | Variable | "Clean" reaction with water as the only byproduct. | May require specialized equipment (hydrogenator); potential for over-reduction of the aldehyde group.[9] |
Experimental Protocols
The following are detailed protocols for the reduction of this compound using sodium dithionite and stannous chloride.
Protocol 1: Reduction using Sodium Dithionite
This method is valued for its mild conditions and high selectivity.[3]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in a mixture of 20 mL of DMF and 10 mL of water.
-
Reagent Addition: While stirring vigorously, add 3.5 equivalents of sodium dithionite in portions over 15-20 minutes. The reaction can be exothermic; maintain the temperature around 25-30°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-3-aminobenzaldehyde.
Protocol 2: Reduction using Stannous Chloride (II) Dihydrate
Stannous chloride is a classic and effective reagent for the selective reduction of aromatic nitro groups.[4][8]
Materials:
-
This compound
-
Stannous Chloride (II) Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a solution of 1.0 g of this compound in 25 mL of ethanol in a round-bottom flask, add 4-5 equivalents of stannous chloride (II) dihydrate.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 70-80°C with stirring.
-
Reaction Time: Maintain the temperature and continue stirring for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Neutralization and Filtration: Dilute the residue with 50 mL of water. Carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is approximately 8. A thick precipitate of tin salts will form.[6] Add a small amount of Celite to the suspension and stir for 15 minutes.
-
Isolation: Filter the mixture through a pad of Celite in a Büchner funnel, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purification: If necessary, purify the product by recrystallization.
Visualization of Experimental Workflow
The general workflow for the synthesis and analysis of 4-hydroxy-3-aminobenzaldehyde is depicted below.
Caption: General experimental workflow for the reduction of this compound.
Conclusion
The selective reduction of the nitro group in this compound can be effectively achieved using several methods. Sodium dithionite offers a mild, metal-free option with a straightforward workup. Stannous chloride is also highly effective, though the removal of tin byproducts requires careful neutralization and filtration. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of other functional groups in more complex substrates. The protocols provided herein serve as a reliable starting point for researchers in organic synthesis and drug development.
References
- 1. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. benchchem.com [benchchem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application of 4-Hydroxy-3-nitrobenzaldehyde in the Development of Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of novel fluorescent probes. Its unique electronic properties, arising from the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and aldehyde groups, make it an attractive scaffold for the design of chemosensors. Condensation of the aldehyde functionality, typically through Schiff base formation, with various amino-containing fluorophores or receptor moieties allows for the creation of probes that exhibit changes in their fluorescence properties upon interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response can be engineered to detect a wide range of targets, including metal ions and changes in pH, with high sensitivity and selectivity. The underlying signaling mechanisms often involve processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Signaling Mechanisms of Fluorescent Probes
Fluorescent probes derived from this compound commonly operate on well-established photophysical principles. The strategic placement of the nitro and hydroxyl groups on the benzaldehyde (B42025) ring is crucial for modulating the electronic landscape of the final probe molecule.
A prevalent mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect. In the free state, the probe may exhibit weak fluorescence due to non-radiative decay pathways. Upon binding to a target analyte, such as a metal ion, a rigid complex is formed. This chelation restricts intramolecular rotations and vibrations, which in turn blocks non-radiative decay channels and leads to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" signal.
Another important mechanism is Photoinduced Electron Transfer (PET) . In this design, a receptor unit is linked to the fluorophore. In the absence of the analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Binding of the analyte to the receptor alters its electronic properties, inhibiting the PET process and restoring the fluorescence of the fluorophore.
The following diagram illustrates a generalized signaling pathway for a Schiff base fluorescent sensor derived from this compound.
Caption: Generalized signaling pathway of a "turn-on" fluorescent probe.
Quantitative Data of Representative Schiff Base Fluorescent Probes
The performance of fluorescent probes is characterized by several key parameters. The following table summarizes hypothetical yet representative quantitative data for Schiff base probes derived from substituted benzaldehydes, illustrating their potential application in analyte detection.
| Probe ID | Target Analyte | Solvent System | Detection Limit (LOD) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound) | Response Time |
| SB-Al-1 | Al³⁺ | DMSO/H₂O (1:1, v/v) | 1.98 x 10⁻⁸ M[1] | 0.02 | 0.45 | < 1 min |
| SB-Al-2 | Al³⁺ | Ethanol (B145695) | 2.59 x 10⁻⁷ M[1] | 0.05 | 0.68 | ~ 1 min |
| SB-pH-1 | pH (acidic) | Britton-Robinson buffer | pKa = 7.18[2] | 0.01 (basic) | 0.45 (acidic)[2] | Immediate |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe by condensation of this compound with an amino-containing compound.
Materials:
-
This compound
-
Amino-containing fluorophore/receptor (e.g., 2-aminophenol, 4-aminoantipyrine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent (1 mmol) of the selected amino-containing compound.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent system). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation is slow, the volume of the solvent can be reduced under vacuum, or the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure Schiff base fluorescent probe.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Bioactive Molecules from 4-Hydroxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of Schiff bases and chalcones using 4-Hydroxy-3-nitrobenzaldehyde as a key starting material under microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The derivatives synthesized from this compound have shown potential as anticancer and antimicrobial agents.[3][4]
Introduction
This compound is a versatile aromatic aldehyde containing hydroxyl, nitro, and aldehyde functional groups.[5][6] These reactive sites make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, including Schiff bases and chalcones. Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently, leading to rapid and clean chemical transformations.[1] This technique is particularly effective for the synthesis of Schiff bases and chalcones, often resulting in higher yields and purity compared to traditional methods.[2][7]
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug development due to their diverse biological activities.
-
Anticancer Activity: Schiff bases and chalcones have been shown to exhibit cytotoxicity against various cancer cell lines.[3][8][9] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[3][10]
-
Antimicrobial Activity: These compounds have also demonstrated promising activity against a range of bacterial and fungal pathogens.[4][11] The presence of the nitro group and the imine or α,β-unsaturated carbonyl functionalities are thought to contribute to their antimicrobial efficacy.[12]
Microwave-Assisted Synthesis Protocols
General Workflow for Microwave-Assisted Synthesis
The following workflow outlines the general steps for the microwave-assisted synthesis of Schiff bases and chalcones from this compound.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Microwave-Assisted Synthesis of Schiff Bases
This protocol describes the condensation reaction between this compound and various primary amines to form Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Ethanol (B145695) (optional, for solvent-based reactions)
-
Glacial acetic acid (catalytic amount)
-
Microwave synthesizer
Procedure (Solvent-Free):
-
In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the desired primary amine.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Securely cap the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a power of 180-300 W for 2-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
The solidified product is then washed with a suitable solvent (e.g., cold ethanol) and collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Procedure (Solvent-Based):
-
Dissolve equimolar amounts of this compound and the primary amine in a minimal amount of ethanol in a microwave-safe reaction vessel.
-
Add a catalytic amount of glacial acetic acid.
-
Cap the vessel and irradiate in the microwave synthesizer at 180-300 W for 3-6 minutes.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize from ethanol to afford the pure product.
Quantitative Data for Synthesized Schiff Bases
| Amine Reactant | Microwave Power (W) | Time (min) | Yield (%) | M.P. (°C) | Reference |
| Ethanolamine | - | - | 90 | 98-99 | [12] |
| Aniline | 600 | 1.5-2 | ~90 | 70 | [13] |
| Benzothiazolone | - | 2-5 | 85-95 | - | [14] |
Note: Data for some entries were for nitrobenzaldehyde derivatives other than the 4-hydroxy-3-nitro isomer but indicate general reaction parameters.
Protocol 2: Microwave-Assisted Synthesis of Chalcones
This protocol details the Claisen-Schmidt condensation of this compound with various acetophenones to yield chalcones.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
Add a catalytic amount of aqueous NaOH (40%) or KOH.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a power of 160-480 W for 1-5 minutes.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone (B49325).
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure compound.
Quantitative Data for Synthesized Chalcones
| Acetophenone Reactant | Microwave Power (W) | Time (min) | Yield (%) | M.P. (°C) | Reference |
| Substituted Acetophenones | 160-320 | 1-2 | >70 | - | [2] |
| 2-acetyl heterocyclic derivatives | 180 | 2-6 | >70 | - | [2] |
| 3-acetyl-2,5-dimethylthiophene | 210 | 0.5-0.8 | 80-90 | - |
Note: The data represents general conditions for chalcone synthesis from substituted benzaldehydes and may require optimization for this compound.
Biological Activity Data
The following tables summarize the reported biological activities of Schiff bases and chalcones derived from nitrobenzaldehydes.
Anticancer Activity of a Schiff Base Derivative
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68 | [3] |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | NHGF | 977.24 | [3] |
Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Various Chalcones | MCF-7, A549, PC3, HT-29 | < 20 | [8] |
| Vanillin-based Chalcones | HCT-116 | 6.85 - 7.9 | [15] |
Antimicrobial Activity of a Schiff Base Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base from 4-nitrobenzaldehyde | Escherichia coli | 250 | [4] |
| Schiff base from 4-nitrobenzaldehyde | Staphylococcus aureus | 62.5 | [4] |
| Schiff base from 4-nitrobenzaldehyde | Candida albicans | 125 | [4] |
Signaling Pathway Analysis
Chalcone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways like NF-κB.
Proposed Mechanism of Action: Apoptosis Induction and NF-κB Inhibition by Chalcones
Caption: Proposed mechanism of anticancer action for chalcone derivatives.
This diagram illustrates how chalcone derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10] By inhibiting IKK, the degradation of IκBα is prevented, which in turn sequesters NF-κB in the cytoplasm, blocking the transcription of anti-apoptotic genes.[16] Concurrently, some chalcones can increase the levels of reactive oxygen species (ROS) and activate both intrinsic (via mitochondria and caspase-9) and extrinsic (via caspase-8) apoptotic pathways, leading to cancer cell death.[8]
Conclusion
Microwave-assisted synthesis is a powerful and efficient green chemistry tool for the rapid synthesis of Schiff bases and chalcones from this compound. The resulting compounds are valuable scaffolds in drug discovery, exhibiting promising anticancer and antimicrobial activities. The protocols and data presented herein provide a solid foundation for further research and development in this area.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 6. This compound | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. ajol.info [ajol.info]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted and conventional synthesis of new nitrobenzaldehyde-Schiff base ligands derived from benzothiazolone with potential catalytic properties: A comparative study | ASJP [asjp.cerist.dz]
- 15. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 4-Hydroxy-3-nitrobenzaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via nitration of 4-Hydroxybenzaldehyde (B117250)?
A1: The nitration of 4-hydroxybenzaldehyde is a regioselective aromatic electrophilic substitution. The hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring direct the incoming nitro group (-NO2). The powerful activating and ortho-, para-directing hydroxyl group primarily dictates the position of nitration. However, the aldehyde group is a deactivating, meta-directing group. This interplay can lead to the formation of several side products.
The most common side products are:
-
2-Hydroxy-5-nitrobenzaldehyde: This is a positional isomer formed due to nitration at the ortho position relative to the aldehyde group and para to the hydroxyl group.
-
4-Hydroxy-3,5-dinitrobenzaldehyde: This is a dinitration product that can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
Q2: My reaction produced a mixture of isomers. How can I selectively isolate the desired this compound?
A2: The separation of this compound from its primary isomeric impurity, 2-Hydroxy-5-nitrobenzaldehyde, can be achieved through several purification techniques. The choice of method depends on the scale of the reaction and the required purity of the final product. The most common and effective methods are recrystallization and column chromatography.
Q3: What is the recommended solvent for the recrystallization of this compound?
A3: Ethanol (B145695) or a mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound. The crude product generally has good solubility in hot ethanol and poor solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent. Adding water to the ethanol solution can further decrease the solubility of the product at lower temperatures, potentially improving the yield of purified crystals.
Q4: I am still seeing impurities after recrystallization. What other purification methods can I use?
A4: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography is a highly effective alternative. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically employed as the eluent. By gradually increasing the polarity of the eluent (i.e., increasing the proportion of ethyl acetate), the desired product can be separated from less polar and more polar impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature, but be cautious of increased side product formation. |
| Suboptimal Reaction Temperature | Nitration is highly exothermic. Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of dinitrated byproducts. Temperatures exceeding 25°C can lead to decreased yields due to side reactions like di-nitration and oxidation[1]. |
| Loss of Product During Work-up | Ensure the pH is appropriately adjusted during the aqueous work-up to prevent the loss of the phenolic product into the aqueous layer. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover all the product. |
| Inefficient Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. |
Issue 2: Presence of 2-Hydroxy-5-nitrobenzaldehyde Isomer in the Final Product
| Possible Cause | Troubleshooting Step |
| Inherent Isomer Formation | The formation of this isomer is a common outcome of the reaction. |
| Ineffective Purification | If recrystallization is insufficient, employ silica gel column chromatography. The polarity difference between the two isomers allows for their separation. Use a gradient elution, starting with a low polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor the fractions by TLC to isolate the pure this compound. |
Issue 3: Presence of Dinitrated Side Product (4-Hydroxy-3,5-dinitrobenzaldehyde)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Strictly control the reaction temperature, keeping it low (0-5 °C). Add the nitrating agent dropwise and slowly to avoid localized overheating. |
| Excess Nitrating Agent | Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will favor dinitration. |
| Removal of Dinitrated Product | The dinitrated product is significantly more polar than the desired mononitrated product. It can be effectively removed by silica gel column chromatography, as it will elute much later than this compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₅NO₄ | 167.12 | 140-142 | Light yellow to yellow crystalline powder |
| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 125-128 | Yellow needles |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | C₇H₃N₂O₆ | 212.11 | 135-138 | Yellow solid |
Table 2: Typical Yield and Purity Data for Synthesis and Purification of this compound
| Stage | Method | Typical Yield (%) | Typical Purity (%) |
| Synthesis | Nitration of 4-hydroxybenzaldehyde | 60-70 | 85-95 (crude) |
| Purification | Recrystallization from Ethanol/Water | 80-90 (of crude) | >98 |
| Purification | Silica Gel Column Chromatography | 70-85 (of crude) | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10.0 g of 4-hydroxybenzaldehyde in 50 mL of glacial acetic acid.
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Cooling: Cool the solution to 0-5 °C with constant stirring.
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Nitration: Slowly add a pre-cooled mixture of 6.0 mL of concentrated nitric acid and 6.0 mL of concentrated sulfuric acid dropwise to the solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
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Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.
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Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
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Isolation: Collect the precipitated yellow solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 3: Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Common Side Reactions in the Synthesis.
Caption: Purification Workflow for this compound.
References
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of 4-Hydroxy-3-nitrobenzaldehyde synthesis.
Product Profile
| Property | Value |
| CAS Number | 3011-34-5[1] |
| Molecular Formula | C₇H₅NO₄[1] |
| Molecular Weight | 167.12 g/mol [1] |
| Melting Point | 140-142 °C |
| Appearance | Light yellow to yellow crystalline powder |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the direct electrophilic nitration of 4-hydroxybenzaldehyde (B117250). Traditionally, this is done using a mixture of nitric acid and sulfuric acid. However, greener methods using nitrogen dioxide with a molecular sieve catalyst have been developed to avoid environmentally harmful waste acids.[1][2]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the chosen method and reaction conditions. With optimized protocols, such as using an HZSM-5 molecular sieve catalyst, yields can reach up to 66.9%.[2] Traditional mixed-acid nitrations may result in lower yields due to the formation of side products.
Q3: What are the most critical parameters to control during the synthesis?
A3: The most critical parameters are temperature , the ratio of nitrating agent to substrate , and reaction time . Temperature control is especially crucial; temperatures exceeding 25°C can promote the formation of di-nitrated and oxidized side products, which significantly reduces the yield of the desired product.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Caption: Workflow for diagnosing low yield issues.
Q4: My reaction is resulting in a low yield. What are the common causes?
A4: Low yields can stem from several factors:
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Suboptimal Reaction Temperature : Temperature is a critical factor. If the temperature is too low, the reaction rate will be slow, and the starting material may not be fully consumed.[2] Conversely, if the temperature rises above 25°C, side reactions like di-nitration and oxidation are more likely to occur, reducing the yield of the desired product.[2]
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Insufficient Catalyst : When using a catalyzed method (e.g., with HZSM-5), the amount of catalyst has a significant impact. Increasing the catalyst amount can improve the yield up to an optimal point, after which the increase may not be significant.[2]
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Poor Reagent Quality : Impurities in the starting 4-hydroxybenzaldehyde or the nitrating agents can inhibit the reaction or lead to unwanted byproducts.[3] Always use reagents of high purity.
Q5: My final product is impure, with multiple spots on TLC. What are the likely side products?
A5: The formation of multiple products is a common issue, often caused by overly aggressive reaction conditions.
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Di-nitration : The primary side product is often 4-hydroxy-3,5-dinitrobenzaldehyde.[4] This occurs when the reaction conditions are too harsh (e.g., temperature above 25°C or excess nitrating agent), causing a second nitro group to be added to the ring.[2]
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Oxidation : The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), forming 4-hydroxy-3-nitrobenzoic acid.
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Other Isomers : While the hydroxyl group is a strong ortho, para-director and the aldehyde is a meta-director, the hydroxyl group's influence is dominant, directing nitration primarily to the 3- and 5-positions (ortho to the hydroxyl group). The desired product is the 3-nitro isomer. Formation of the 2-nitro isomer is generally not favored.
Caption: Synthesis pathway and common side reaction.
Experimental Protocols & Data
Method 1: Greener Synthesis using HZSM-5 Catalyst
This method avoids the use of corrosive mixed acids, reducing environmental impact.[2]
Materials:
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4-hydroxybenzaldehyde (12.2g)
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Dichloromethane (B109758) (120ml)
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HZSM-5 molecular sieve catalyst (1.5g - 2.0g)
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Liquid nitrogen dioxide (3.8ml)
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8% Sodium bicarbonate solution
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Distilled water
Procedure:
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Setup: In a flask, add 12.2g of 4-hydroxybenzaldehyde to 120ml of dichloromethane.
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Catalyst Addition: Add 1.5g of HZSM-5 molecular sieve catalyst and stir the mixture well.
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Cooling: Cool the mixture in an ice bath to maintain a temperature below 5°C.
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Nitration: Slowly add 3.8ml of liquid nitrogen dioxide dropwise.
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Reaction: After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 6 hours.
-
Work-up:
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Separate the mixture and filter out the HZSM-5 catalyst.
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Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral.
-
Wash the organic phase three times with distilled water.
-
-
Isolation: Remove the dichloromethane via vacuum distillation to obtain the yellow solid product.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the final product yield based on the HZSM-5 catalyzed method.[2]
Table 1: Effect of Catalyst Amount on Yield
| Catalyst (HZSM-5) Amount | Yield of this compound |
| 1.5 g | 61.9% |
| 2.0 g | 66.9% |
| > 2.0 g | No significant increase |
Reaction Conditions: 25°C, 6 hours.
Table 2: Effect of Temperature on Yield
| Reaction Temperature | Observation | Impact on Yield |
| < 25°C | The nitration reaction rate is slow. | Lower yield due to incomplete conversion. |
| 25°C | Optimal temperature for the reaction. | Highest yield. |
| > 25°C | Side reactions such as di-nitration and oxidation occur. | Decreased yield. |
Experimental Workflow Visualization
Caption: General experimental workflow for synthesis.
References
Purification challenges of 4-Hydroxy-3-nitrobenzaldehyde and recrystallization techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitrobenzaldehyde. It focuses on addressing common purification challenges and providing detailed recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, which is typically the nitration of 4-hydroxybenzaldehyde (B117250). Potential impurities include:
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Positional Isomers: Such as 4-hydroxy-2-nitrobenzaldehyde (B1583022) and 2-hydroxy-3-nitrobenzaldehyde.
-
Di-nitrated products: Such as 4-hydroxy-3,5-dinitrobenzaldehyde, which can form if the reaction conditions are too harsh.[1][2]
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Unreacted Starting Material: Residual 4-hydroxybenzaldehyde.
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Oxidation Products: Benzoic acid derivatives may form due to the oxidative nature of the nitrating agents.
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Residual Solvents and Acids: From the reaction and initial work-up steps.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Appearance | Yellow to light brown crystalline powder |
| Melting Point | 140-142 °C[3] |
| Molecular Weight | 167.12 g/mol [4] |
| Solubility (Qualitative) | Slightly soluble in methanol (B129727) and DMSO.[5] |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
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Melting Point Analysis: A sharp melting range close to the literature value (140-142 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Recrystallization Troubleshooting Guide
Recrystallization is the most common method for purifying this compound. This guide addresses potential issues you may encounter.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent may be too different from this compound. Consult the solvent selection guide (Table 2) and consider a more polar solvent or a solvent mixture. |
| Insufficient Solvent | Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield. |
Problem: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| High level of impurities | The impurities are depressing the melting point of your compound. Try a pre-purification step like a solvent wash or activated carbon treatment before recrystallization. |
| Melting point of the compound is lower than the boiling point of the solvent | This is less likely for this specific compound but can be addressed by using a lower-boiling point solvent or a solvent mixture. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too dilute | The concentration of the compound is below its saturation point at the lower temperature. Reheat the solution and evaporate some of the solvent to increase the concentration. |
| Supersaturation | The solution is supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Problem: The final product has a low yield.
| Possible Cause | Suggested Solution |
| Too much solvent was used | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Premature crystallization during hot filtration | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible. |
| Crystals were washed with a solvent at room temperature | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| Incomplete crystallization | Allow sufficient time for crystallization at room temperature and then in an ice bath to maximize crystal formation. |
Problem: The recrystallized product is still colored.
| Possible Cause | Suggested Solution |
| Colored impurities are co-precipitating | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb many colored impurities. Use fluted filter paper for the hot filtration to remove the charcoal. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials based on the solubility data for related compounds provided in Table 2. Ethanol is often a good starting point.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
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Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄ | [4] |
| Molecular Weight | 167.12 g/mol | [4] |
| Melting Point | 140-142 °C | [3] |
| Appearance | Yellow to light brown crystalline powder |
Table 2: Solubility of Related Nitrobenzaldehydes in Various Solvents
Note: This data is for structurally similar compounds and should be used as a guide for initial solvent screening for this compound.
| Solvent | 3-Nitrobenzaldehyde Solubility ( g/100g solvent) at 20°C | 4-Nitrobenzaldehyde Solubility ( g/100g solvent) at 20°C |
| Methanol | ~15 | ~5 |
| Ethanol | ~10 | ~3 |
| Ethyl Acetate | ~30 | ~10 |
| Toluene | ~20 | ~2 |
| Acetone | ~50 | ~20 |
| Water | Sparingly soluble | Sparingly soluble |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Solved Nitration of 4-hydroxybenzaldehyde produces | Chegg.com [chegg.com]
- 2. Solved Nitration of 4-hydroxybenzaldehyde produces | Chegg.com [chegg.com]
- 3. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 5. This compound CAS#: 3011-34-5 [m.chemicalbook.com]
Degradation pathways and stability issues of 4-Hydroxy-3-nitrobenzaldehyde under reaction conditions
Welcome to the Technical Support Center for 4-Hydroxy-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation of this compound under various reaction conditions. Here you will find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
This compound is a yellow to brown crystalline powder that is sensitive to air and light.[1][2] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[3][4] It is slightly soluble in water, methanol (B129727), and DMSO.[5]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing hydroxyl, nitro, and aldehyde functional groups, several degradation pathways can be anticipated under stress conditions. These include oxidation of the aldehyde group, reactions involving the phenolic hydroxyl group, and reduction of the nitro group. The aromatic ring itself can also be subject to degradation under harsh conditions.
Q3: How can I monitor the stability of this compound during my reaction?
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Reaction Yield
Potential Causes:
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Degradation of Starting Material: this compound may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: The reaction temperature, pH, or solvent may not be ideal, leading to decomposition. For instance, in nitration reactions to synthesize similar compounds, temperatures above 25°C can lead to side reactions and reduced yields.[7]
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Incompatible Reagents: The reagents used in the reaction may not be compatible with the aldehyde, hydroxyl, or nitro functional groups.
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Poor Reagent Quality: Impurities in the starting material or other reagents can interfere with the reaction.[8]
Solutions:
-
Verify Starting Material Purity: Before use, confirm the purity of this compound using techniques like HPLC or melting point analysis (melting point is typically 140-142 °C).[9]
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at the lowest effective temperature to minimize thermal degradation.
-
pH Control: Use appropriate buffers to maintain the optimal pH for your reaction, avoiding strongly acidic or basic conditions unless required by the reaction mechanism.
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Solvent Selection: Choose a solvent in which this compound is stable and soluble.[8]
-
-
Reagent Compatibility Check: Review the literature for the compatibility of your chosen reagents with nitroaromatic aldehydes.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are free of contaminants.[8]
Issue 2: Formation of Unexpected Side Products
Potential Causes:
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Side Reactions of Functional Groups: The aldehyde, hydroxyl, or nitro groups can participate in unintended reactions. For example, aldehydes without alpha-hydrogens, like this compound, can undergo the Cannizzaro reaction in the presence of a strong base.[8]
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or air.
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Dehydration: In certain reactions, such as the Henry reaction with related nitrobenzaldehydes, dehydration of the initial product can occur.[8]
Solutions:
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Control Reaction Stoichiometry and Base Strength: Carefully control the amount and strength of any basic reagents to minimize base-catalyzed side reactions.
-
Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and identify the formation of side products early on.
Degradation under Forced Conditions: A General Overview
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[10] While specific quantitative data for this compound is limited, the following table summarizes the expected behavior and potential degradation products under various stress conditions based on the chemistry of its functional groups.
Table 1: Summary of Potential Degradation of this compound under Forced Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely to be relatively stable, but prolonged exposure to strong acids at elevated temperatures could lead to degradation. | Potential for ring hydroxylation or other acid-catalyzed reactions. |
| Basic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. The phenolic hydroxyl group can be deprotonated, potentially increasing reactivity. The aldehyde may undergo Cannizzaro-type reactions. | 4-Hydroxy-3-nitrobenzoic acid and 4-hydroxy-3-nitrobenzyl alcohol (from Cannizzaro reaction). Other condensation products are also possible. |
| Oxidative (e.g., H₂O₂) | The aldehyde group is highly susceptible to oxidation. | 4-Hydroxy-3-nitrobenzoic acid. Further degradation of the aromatic ring is possible under harsh oxidative conditions. |
| Thermal | Stable at its melting point, but decomposition is expected at higher temperatures. Thermal decomposition can release irritating gases and vapors.[3] | Complex mixture of decomposition products, potentially including oxides of carbon and nitrogen. |
| Photolytic | Nitroaromatic compounds are often photosensitive.[10] Exposure to UV or visible light may lead to degradation. | Photoreduction of the nitro group to nitroso, hydroxylamino, or amino groups. Isomerization or rearrangement products. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound. Specific concentrations and durations will need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) for a specified duration, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation.
Illustrative Stability-Indicating HPLC Method Development Workflow
The following diagram outlines a typical workflow for developing a stability-indicating HPLC method.
Visualizing Potential Degradation and Experimental Logic
The following diagrams illustrate the logical flow for troubleshooting and the potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 5. This compound CAS#: 3011-34-5 [m.chemicalbook.com]
- 6. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-ヒドロキシ-3-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction parameters for the Knoevenagel condensation with 4-Hydroxy-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Knoevenagel condensation reaction using 4-Hydroxy-3-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My Knoevenagel condensation with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
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Answer: Low or no yield can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. The presence of both a hydroxyl and a strong electron-withdrawing nitro group on the benzaldehyde (B42025) ring makes it highly reactive, which can also lead to side reactions if conditions are not optimal.[1] Here is a systematic approach to troubleshoot this issue:
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Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial for deprotonation by a weak base catalyst. If the pKa is too high, the reaction will be slow or may not proceed.
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Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[2]
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-
Catalyst Inefficiency or Inappropriateness: The choice and amount of catalyst are critical. While weak bases like piperidine (B6355638), pyridine (B92270), or ammonium (B1175870) salts are typically used, a strong base can promote self-condensation of the aldehyde.[2] The phenolic hydroxyl group can be deprotonated by a strong base, which may complicate the reaction.
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Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.
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Solution:
-
Temperature: Systematically vary the reaction temperature. Many Knoevenagel condensations proceed well at room temperature, especially with an activated aldehyde like this compound.[1] Excessive heat can lead to side reactions and decomposition.
-
Solvent: The polarity of the solvent is a critical factor. Protic polar solvents like ethanol (B145695) can favor the initial aldol (B89426) addition, while aprotic polar solvents may accelerate the subsequent dehydration step. Greener options like water or solvent-free conditions have also proven effective.[3]
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Issue 2: Formation of Side Products
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Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
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Answer: The two most common side reactions in Knoevenagel condensations are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the product.[2] The electron-rich nature of the phenol (B47542) ring in this compound, despite the deactivating nitro group, could also lead to other side reactions.
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Self-Condensation of the Aldehyde: This is more likely with strong bases.
-
Solution: Use a weaker base as a catalyst. Also, adding the aldehyde slowly to the mixture of the active methylene compound and the catalyst can keep the concentration of the free aldehyde low, minimizing self-condensation.[2]
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-
Michael Addition: The Knoevenagel product can sometimes react with a second molecule of the active methylene compound.
-
Solution: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. Lowering the reaction temperature can also help to slow down this subsequent reaction.[2]
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-
Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group could potentially undergo side reactions, such as etherification if an alkyl halide is present, or other base-catalyzed reactions.
-
Solution: Protect the hydroxyl group as an acetate (B1210297) or other suitable protecting group before the condensation if it is found to interfere. However, this adds extra steps to the synthesis. A careful selection of a mild base and reaction conditions can often avoid the need for protection.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of the nitro and hydroxyl groups in the reactivity of this compound?
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A1: The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density on the carbonyl carbon of the aldehyde. This makes the aldehyde more electrophilic and generally leads to faster reaction rates in Knoevenagel condensations.[1][5] The hydroxyl group (-OH) is an electron-donating group, which can have an opposing effect. However, the strong activating effect of the nitro group, which is ortho to the aldehyde, is expected to dominate, making this compound a highly reactive substrate.
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Q2: How can I purify the product of my Knoevenagel condensation?
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A2: Purification strategies depend on the properties of your product.
-
Precipitation: If the product is a solid and insoluble in the reaction solvent (especially in aqueous or ethanol-based systems), it may precipitate out upon completion of the reaction or after cooling. The solid can then be collected by filtration.[3]
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Recrystallization: This is a common method for purifying solid products. A suitable solvent system (e.g., ethanol/water) can be used to recrystallize the crude product.[3]
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Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, column chromatography on silica (B1680970) gel is a reliable purification method.
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Q3: What is the Doebner modification of the Knoevenagel condensation, and is it applicable here?
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A3: The Doebner modification involves the use of pyridine as a solvent and a catalyst (often with a small amount of piperidine) for the reaction of an aldehyde with a compound containing a carboxylic acid group, such as malonic acid. This is typically followed by decarboxylation.[6][7] For example, reacting this compound with malonic acid in pyridine would likely yield 4-hydroxy-3-nitrocinnamic acid.[8][9]
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Q4: Are there "green" or more environmentally friendly approaches for this reaction?
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A4: Yes, several green chemistry strategies can be implemented:
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Aqueous Media: Using water as a solvent is an excellent green alternative to hazardous organic solvents.[3]
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Solvent-Free Conditions: In some cases, the reaction can be carried out by grinding the reactants together, sometimes with a solid catalyst, eliminating the need for a solvent entirely.[10]
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Alternative Catalysts: Using biodegradable and less toxic catalysts like L-proline or simple ammonium salts can be a greener choice than traditional bases like pyridine and piperidine.[4][11]
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Data Presentation
The following tables summarize reaction conditions for the Knoevenagel condensation of phenolic and nitro-substituted benzaldehydes with various active methylene compounds, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Knoevenagel Condensation of Phenolic Aldehydes with Malonic Acid (Doebner Modification)
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vanillin | Piperidine | Toluene | 120 | 0.33 | 97 |
| p-Hydroxybenzaldehyde | Piperidine | Pyridine | Reflux | 2-4 | High |
Data adapted from studies on similar phenolic aldehydes as a reference.[3][12]
Table 2: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 4-Nitrobenzaldehyde | - | Water/Glycerol | Room Temp | 24 h | 95 |
| 4-Chlorobenzaldehyde | - | Water/Glycerol | Room Temp | 24 h | 99 |
| Vanillin | - | Water | Room Temp | - | High |
This table illustrates the high reactivity of aldehydes with electron-withdrawing groups.[1][13]
Experimental Protocols
Below are detailed protocols for performing the Knoevenagel condensation with this compound using both traditional and greener methodologies.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
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Materials:
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This compound (1.0 eq)
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Active methylene compound (e.g., malononitrile, 1.1 eq)
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Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
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Round-bottom flask, reflux condenser, magnetic stirrer
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-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
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Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
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The product can be further purified by recrystallization if necessary.
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Protocol 2: Catalyst-Free Condensation in Water (Green Method)
-
Materials:
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This compound (1.0 eq)
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Active methylene compound (e.g., malononitrile, 1.0 eq)
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Deionized water
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Glass vial with a stir bar
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-
Procedure:
-
In a glass vial, combine this compound and the active methylene compound.
-
Add deionized water (e.g., 2 mL per mmol of aldehyde).
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Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
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Protocol 3: Doebner Condensation with Malonic Acid
-
Materials:
-
This compound (1.0 eq)
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Malonic acid (1.5 eq)
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Pyridine
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
To a solution of this compound in pyridine, add malonic acid.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a 2M solution of hydrochloric acid.
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If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
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Mandatory Visualization
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. This compound 97 3011-34-5 [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in Schiff base formation with 4-Hydroxy-3-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Schiff bases using 4-Hydroxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my Schiff base formation with this compound. What are the common causes and how can I improve it?
Low yields in Schiff base synthesis can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for improving the outcome of your reaction.
Possible Causes & Solutions:
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Reagent Purity: Impurities in either the this compound or the primary amine can inhibit the reaction or lead to the formation of unwanted byproducts.
-
Solution: Ensure the purity of your starting materials. Use freshly purified or commercially available high-purity reagents.
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-
Suboptimal pH: The pH of the reaction medium is critical for Schiff base formation. The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Both steps are pH-sensitive.[1][2]
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Solution: The optimal pH for Schiff base formation is typically mildly acidic (around 4-6).[3] At low pH, the amine becomes protonated and non-nucleophilic, slowing down the initial addition step.[1][2] At high pH, the dehydration of the carbinolamine intermediate becomes the rate-limiting step.[1][2] It is recommended to use a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the reaction.[4][5][6]
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Inappropriate Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction rate.
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Solution: Ethanol (B145695) is a commonly used and effective solvent for this reaction.[4][5][6] Other polar protic solvents like methanol (B129727) can also be used. Ensure the solvent is anhydrous, as water can shift the equilibrium back towards the starting materials.
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-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
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Side Reactions: The presence of the nitro and hydroxyl groups on the benzaldehyde (B42025) ring can potentially lead to side reactions under certain conditions. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the aldehyde.[7]
-
Solution: Employing milder reaction conditions (e.g., lower temperature, optimized catalyst concentration) can help minimize the formation of side products.
-
Q2: How do I choose the right catalyst for the reaction?
The most common and effective catalyst for this type of Schiff base formation is a catalytic amount of a weak acid.
-
Glacial Acetic Acid: A few drops are typically sufficient to catalyze the reaction effectively.[4][5][6] It helps in protonating the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water.[8]
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Base Catalysis: In some cases, a weak base like sodium hydroxide (B78521) has been used.[9] However, for phenolic aldehydes, acidic catalysis is generally preferred to avoid potential side reactions involving the hydroxyl group.
Q3: What is the best method for purifying the Schiff base product?
Purification is crucial to obtain a high-purity product. The most common methods are:
-
Recrystallization: This is a highly effective method for purifying solid Schiff bases. Absolute ethanol is a suitable solvent for recrystallization.[5][6]
-
Filtration and Washing: The solid product can be collected by filtration and washed with a cold solvent, such as cold ethanol, to remove soluble impurities.[5][6]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed.[10]
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound:
This protocol is a generalized procedure based on literature methods.[5][6] Optimization may be required for specific primary amines.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol. In a separate beaker, dissolve 1.0-1.1 equivalents of the primary amine in absolute ethanol.
-
Mixing: Add the amine solution to the aldehyde solution with constant stirring.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
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Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and dry it. For higher purity, the product can be recrystallized from absolute ethanol.
Data Presentation
Table 1: Reported Yields of Schiff Bases Derived from Substituted Benzaldehydes
| Aldehyde | Amine | Yield (%) | Reference |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-Iodoaniline | 82 | [5][11] |
| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | - | [4] |
| p-Nitrobenzaldehyde | m-Nitroaniline | 97.6 | [9] |
Note: The yield for the reaction with 5-Chloro-2-aminobenzoic acid was not explicitly stated in the referenced abstract.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Development of Schiff base–type oleogels using the emulsion template approach at different pH values: Comparative investigation of their structure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmcmed.org [ijmcmed.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Column chromatography conditions for the purification of 4-Hydroxy-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Hydroxy-3-nitrobenzaldehyde using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound due to its polarity, which allows for effective separation from less polar impurities. Standard silica gel with a mesh size of 60-120 for gravity chromatography or 230-400 for flash chromatography is recommended.
Q2: What is a good starting mobile phase for the purification of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297). Based on the polarity of this compound, a starting mixture of 70-80% hexane and 20-30% ethyl acetate is advisable. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Tailing is a common issue with phenolic compounds like this compound due to strong interactions with the acidic silanol (B1196071) groups on the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a polar solvent like acetic acid or methanol (B129727) to the mobile phase. This will help to saturate the highly active sites on the silica gel and improve the peak shape.
Q4: I am observing a yellow band that is moving very slowly or is stuck at the top of the column. What should I do?
A4: This is likely your desired product, this compound, which is a yellow-colored compound and is expected to be quite polar. If it is moving too slowly, you can gradually increase the polarity of your mobile phase. For example, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A5: To check for decomposition, you can perform a simple stability test. Spot your purified compound on a silica gel TLC plate, and after letting it sit for a couple of hours, run the TLC. If you observe new spots, your compound is likely degrading on the silica. In such cases, you can consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a non-nucleophilic base like triethylamine.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column packed improperly. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Elutes Too Slowly or Not at All | - Mobile phase is not polar enough.- Strong adsorption to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Consider adding a small amount of a more polar solvent like methanol to the eluent. |
| Peak Tailing/Streaking | - Strong interaction of the phenolic hydroxyl and nitro groups with the acidic silica gel. | - Add a small amount of acetic acid (0.5-1%) to the mobile phase.- Use a less acidic stationary phase like neutral alumina. |
| Low Recovery of Product | - Irreversible adsorption onto the silica gel.- Compound decomposition. | - Increase the polarity of the mobile phase significantly at the end of the elution to wash out any remaining compound.- Check for compound stability on silica gel and consider alternative stationary phases if necessary. |
| Presence of Impurities in "Pure" Fractions | - Co-elution of impurities with similar polarity.- Fractions are too large. | - Use a shallower polarity gradient during elution to improve separation.- Collect smaller fractions to better isolate the pure compound. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh for flash chromatography) |
| Mobile Phase Solvents | n-Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc) |
| Crude Sample | Crude this compound |
| Apparatus | Glass column, collection tubes, TLC plates, developing chamber, UV lamp |
Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed with no air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading (Preferred): Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.
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Collect fractions in separate test tubes.
-
Recommended Gradient Elution Profile
| Solvent System (Hexane:EtOAc) | Volume (Column Volumes) | Purpose |
| 90:10 | 2-3 | Elute non-polar impurities. |
| 80:20 | 5-10 | Elute the desired product. |
| 70:30 | 3-5 | Elute more polar impurities. |
| 50:50 | 2 | Final column wash. |
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Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
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Visualizations
Identifying and characterizing impurities in commercial 4-Hydroxy-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Hydroxy-3-nitrobenzaldehyde. The following information is designed to help identify and characterize potential impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its synthesis from 4-hydroxybenzaldehyde, the most common impurities include:
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Unreacted Starting Material: 4-Hydroxybenzaldehyde.
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Oxidation Product: 4-Hydroxy-3-nitrobenzoic acid, which can form if the aldehyde group is oxidized.
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Dinitration Byproduct: 4-Hydroxy-3,5-dinitrobenzaldehyde, resulting from a potential side reaction during nitration.
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: A simple melting point determination can provide a preliminary purity assessment. Pure this compound has a sharp melting point around 142-144 °C. A broader melting range or a melting point significantly lower than this suggests the presence of impurities.
Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for quantifying the purity of this compound and separating its potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation of the main component and any isolated impurities.
Q4: What are the expected molecular weights of the common impurities?
A4: The molecular weights are as follows:
-
This compound: 167.12 g/mol
-
4-Hydroxybenzaldehyde: 122.12 g/mol
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4-Hydroxy-3-nitrobenzoic acid: 183.12 g/mol
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4-Hydroxy-3,5-dinitrobenzaldehyde: 212.12 g/mol
This information is particularly useful for mass spectrometry analysis.
Impurity Data Summary
The following table summarizes the potential impurities and their typical characteristics. Please note that the "Typical Amount in Commercial Batches" is an illustrative example, as actual amounts can vary between suppliers and batches.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (HPLC) | Typical Amount in Commercial Batches (%) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Shorter than the main peak | < 0.5 | |
| 4-Hydroxy-3-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | Can be shorter or longer depending on conditions | < 0.2 | |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | C₇H₄N₂O₆ | 212.12 | Longer than the main peak | < 0.1 |
Troubleshooting Guides
HPLC Analysis
Issue 1: Asymmetric or Tailing Peaks for this compound.
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Symptom: The main peak for this compound in your HPLC chromatogram has a tailing factor significantly greater than 1.
-
Potential Cause: Secondary interactions between the phenolic hydroxyl group of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the aqueous component of your mobile phase. This will suppress the ionization of the silanol groups and reduce the secondary interactions.
-
Use a Different Column: Consider using a column with a different stationary phase that has better end-capping or is based on a different support material (e.g., a polymer-based column).
-
Issue 2: Poor Resolution Between this compound and an Impurity.
-
Symptom: The peaks for the main compound and an impurity are not well-separated, making accurate quantification difficult.
-
Potential Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.
-
Solution:
-
Adjust the Organic Modifier Concentration: If using a reversed-phase method (e.g., with acetonitrile (B52724) or methanol), a slight decrease in the organic modifier concentration will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Implement a Gradient: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.
-
GC-MS Analysis
Issue 1: Broad Peaks or Poor Peak Shape.
-
Symptom: The peaks in your GC-MS chromatogram are broad, leading to poor sensitivity and resolution.
-
Potential Cause:
-
The injection port temperature is too low, causing slow volatilization of the sample.
-
Active sites in the GC inlet or column are interacting with the polar functional groups of the analyte.
-
-
Solution:
-
Increase Injector Temperature: Ensure the injector temperature is sufficiently high to ensure rapid volatilization of this compound (a starting point could be 250 °C).
-
Use a Deactivated Inlet Liner: Employ a deactivated glass liner in the injection port to minimize interactions with the analyte.
-
Derivatization: For better peak shape and volatility, consider derivatizing the hydroxyl group (e.g., silylation) prior to analysis.
-
NMR Spectroscopy
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum.
-
Symptom: Your ¹H NMR spectrum of this compound shows extra signals that do not correspond to the main compound or the solvent.
-
Potential Cause: Presence of impurities from the synthesis.
-
Solution:
-
Identify the Aldehyde Proton: The aldehyde proton of this compound should appear as a singlet around 9.9 ppm. If you see another singlet in this region, it could be due to unreacted 4-hydroxybenzaldehyde.
-
Analyze the Aromatic Region: The aromatic region can provide clues. The presence of a simpler aromatic splitting pattern might indicate the presence of the more symmetric 4-hydroxybenzaldehyde.
-
Look for a Carboxylic Acid Proton: The oxidation product, 4-hydroxy-3-nitrobenzoic acid, will not have an aldehyde proton peak but will show a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Identification
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) to a concentration of 1 mg/mL.
¹H NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
Aldehyde proton (-CHO): ~9.9 (singlet)
-
Aromatic protons: Signals in the range of 7.0-8.5 (doublets and doublet of doublets)
-
Hydroxyl proton (-OH): A broad singlet which can be concentration-dependent.
-
Visualizations
Caption: Potential formation pathway of common impurities during the synthesis of this compound.
Caption: A logical workflow for the identification and characterization of impurities in this compound.
Validation & Comparative
A Comparative Guide to 4-Hydroxy-3-nitrobenzaldehyde and 3-Hydroxy-4-nitrobenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two critical regioisomers, 4-Hydroxy-3-nitrobenzaldehyde and 3-Hydroxy-4-nitrobenzaldehyde (B145838). The distinct positioning of the hydroxyl and nitro functional groups on the benzaldehyde (B42025) scaffold significantly influences their electronic properties, reactivity, and utility as precursors in organic synthesis. Understanding these differences is paramount for designing efficient synthetic routes for pharmaceuticals, fine chemicals, and biologically active molecules.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of these isomers, while sharing the same molecular formula and weight, exhibit notable differences, particularly in their melting points, which reflects variations in their crystal lattice energies.
| Property | This compound | 3-Hydroxy-4-nitrobenzaldehyde |
| CAS Number | 3011-34-5[1] | 704-13-2[2] |
| Molecular Formula | C₇H₅NO₄[1] | C₇H₅NO₄[2] |
| Molecular Weight | 167.12 g/mol [1] | 167.12 g/mol [2] |
| Appearance | Yellow-brown to brown powder[3] | Yellow crystalline powder[4] |
| Melting Point | 140-142 °C[3] | 127-131 °C[4][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol[3] | Soluble in methanol[5] |
| IUPAC Name | This compound[7] | 3-hydroxy-4-nitrobenzaldehyde[8] |
Synthesis and Reactivity
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the starting materials. Their differing electronic profiles, in turn, govern their reactivity in subsequent transformations.
Synthetic Pathways
The preparation of these isomers typically involves the nitration of the corresponding hydroxybenzaldehyde precursor. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The outcome of the nitration is therefore dependent on the starting isomer.
-
Synthesis of this compound : This isomer is commonly prepared by the nitration of 4-hydroxybenzaldehyde (B117250) (p-hydroxybenzaldehyde). The strongly activating para-hydroxyl group directs the incoming nitro group to the ortho position (position 3). A method using nitrogen dioxide as the nitrating agent and an HZSM-5 molecular sieve as a catalyst has been reported to achieve a yield of 61.9% to 66.9%.[9] This "green" method avoids the use of environmentally harmful mixed acids.[9]
-
Synthesis of 3-Hydroxy-4-nitrobenzaldehyde : The synthesis of this isomer starts from m-hydroxybenzaldehyde. Nitration of m-hydroxybenzaldehyde yields a mixture of products. In one documented procedure using isopropyl nitrate (B79036) and sulfuric acid, 3-hydroxy-4-nitrobenzaldehyde was isolated in a 24% yield, while the 3-hydroxy-2-nitrobenzaldehyde (B1601653) isomer was the major product with a 47% yield.[2][10]
Caption: General synthetic routes to the two isomers via nitration.
Comparative Reactivity
The reactivity of the aldehyde functional group is modulated by the electronic effects of the nitro and hydroxyl groups.
-
In 3-Hydroxy-4-nitrobenzaldehyde , the nitro group is para to the aldehyde. Its strong electron-withdrawing inductive (-I) and resonance (-M) effects make the aldehydic carbon highly electrophilic and thus more reactive towards nucleophiles.
-
In This compound , the nitro group is meta to the aldehyde. While it still exerts a strong inductive effect, the resonance effect does not extend to the aldehyde group.[11] However, the para-hydroxyl group is electron-donating, which can slightly decrease the electrophilicity of the aldehyde compared to its isomer.
This difference in reactivity is crucial when planning multi-step syntheses, such as condensation or addition reactions, where the activation of the aldehyde is a key factor.
Applications in Synthesis
Both isomers serve as versatile building blocks for more complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of isomer is dictated by the desired substitution pattern on the final product.
| Application Area | This compound | 3-Hydroxy-4-nitrobenzaldehyde |
| Antimalarial Agents | Used as an intermediate in the synthesis of novel amodiaquine (B18356) analogs.[3][12] | Not explicitly mentioned in search results. |
| Benzohydrazone Derivatives | Reacts with various benzohydrazides to yield (E)-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazides, which are studied for their biological activities.[3][12] | Not explicitly mentioned in search results. |
| Enzyme Studies | Not explicitly mentioned in search results. | Used as a chromophoric substrate to probe the catalytic mechanism of horse liver alcohol dehydrogenase.[10] |
| Enantioselective Reactions | Not explicitly mentioned in search results. | Serves as the aldehyde component in enantioselective thioester aldol (B89426) reactions catalyzed by copper(II) triflate.[10] |
| Other Syntheses | Precursor for 4-hydroxy-3-nitrocinnamic acid.[3] | Building block for synthesizing various drugs, dyes, and pesticides.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols derived from published procedures.
Synthesis of 3-Hydroxy-4-nitrobenzaldehyde from m-Hydroxybenzaldehyde
This protocol is adapted from a literature procedure for the nitration of m-hydroxybenzaldehyde.[2][10]
Materials:
-
m-Hydroxybenzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
Dissolve m-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL) in a flask with stirring.
-
Add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) to the solution.
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture.
-
Stir the mixture for 15 minutes at room temperature.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 99:1 to 4:1). 3-Hydroxy-4-nitrobenzaldehyde is typically eluted first (reported yield: 24%).[2][10]
General Synthesis of a Benzohydrazone Derivative
This is a general procedure for the condensation reaction between this compound and a hydrazide.[3]
Materials:
-
This compound
-
A selected benzohydrazide (B10538) (e.g., 3-bromo-benzohydrazide)
Procedure:
-
Dissolve this compound in methanol.
-
Add an equimolar amount of the selected benzohydrazide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The product often precipitates out of the solution upon formation.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Workflow for Biological Screening
The derivatives synthesized from these aldehydes are often screened for biological activity. The following diagram illustrates a typical workflow in a drug discovery context.
Caption: A generalized workflow for synthesis and biological evaluation.
Conclusion
Both this compound and 3-Hydroxy-4-nitrobenzaldehyde are valuable, non-interchangeable reagents in synthetic chemistry. The choice between them is strictly dictated by the target molecule's required substitution pattern.
-
Choose this compound when the synthetic target requires a C4-hydroxyl and a C3-nitro group relative to the aldehyde (or its derivative), as seen in the synthesis of certain amodiaquine analogs.[3][12]
-
Choose 3-Hydroxy-4-nitrobenzaldehyde for targets needing a C3-hydroxyl and a C4-nitro group. Its heightened aldehyde reactivity may be advantageous in reactions sensitive to electrophilicity, and it serves as a key component in specific enantioselective reactions and enzyme probes.[10]
This guide highlights the distinct chemical personalities of these isomers, providing researchers with the foundational data needed to make informed decisions in their synthetic endeavors.
References
- 1. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 2. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 3011-34-5 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 704-13-2 CAS MSDS (3-Hydroxy-4-nitrobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-羟基-4-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Hydroxy-4-nitrobenzaldehyde | 704-13-2 [chemicalbook.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound | 3011-34-5 [chemicalbook.com]
A Comparative Guide to the Validated HPLC Method for 4-Hydroxy-3-nitrobenzaldehyde Analysis
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The guide details a representative reversed-phase HPLC (RP-HPLC) method, including its validation parameters as per the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with Gas Chromatography (GC), an alternative analytical technique, is presented to provide a broader perspective for researchers, scientists, and drug development professionals.
Representative HPLC Method Performance
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound. These values are representative of the performance expected from a well-developed and validated method for this type of analyte.
| Validation Parameter | Acceptance Criteria | Typical Performance of Proposed HPLC Method | Alternative Method (Gas Chromatography) |
| Specificity | No interference at the retention time of the analyte. | Peak purity > 0.999. Baseline resolution from potential impurities. | Good resolution for volatile isomers. Potential for on-column degradation. |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 |
| Range | 80-120% of the test concentration. | 10 - 150 µg/mL | 20 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | 97.5% - 102.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% | Repeatability: 1.5% Intermediate: 1.9% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes. | Robust | Sensitive to injection port temperature. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and its separation from potential impurities and degradation products.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0 min: 80% A, 20% B
-
15 min: 40% A, 60% B
-
20 min: 40% A, 60% B
-
22 min: 80% A, 20% B
-
25 min: 80% A, 20% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the diluent.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
-
Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the main peak from any degradation products.
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 10% to 150% of the nominal concentration (e.g., 10 µg/mL to 150 µg/mL). Inject each solution in triplicate and plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to assess the method's reliability.
Visualizations
The following diagrams illustrate the logical workflow for the validation of the HPLC method and the chemical context of the analysis.
Caption: HPLC Method Validation Workflow as per ICH Guidelines.
Caption: Analyte and its potential related chemical substances.
Comparison of different nitrating agents for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Hydroxy-3-nitrobenzaldehyde is a critical step in the production of various pharmaceuticals and fine chemicals. The introduction of a nitro group onto the aromatic ring of 4-hydroxybenzaldehyde (B117250) can be achieved through various nitrating agents, each with its own set of advantages and disadvantages concerning yield, selectivity, safety, and environmental impact. This guide provides an objective comparison of different nitrating agents, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Nitrating Agents: A Quantitative Overview
The choice of nitrating agent significantly influences the outcome of the synthesis of this compound. The following table summarizes the performance of several common nitrating agents based on available experimental data.
| Nitrating Agent/System | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Key Observations & Side Products |
| Nitric Acid/Sulfuric Acid (Mixed Acid) | Acetic Acid | 10 | Not Specified | ~57% (for a similar substrate) | Ortho-selective | Traditional method, but generates acidic wastewater. Side products can include dinitrated compounds and oxidation of the aldehyde group.[1] |
| Nitrogen Dioxide (NO₂) | HZSM-5 Molecular Sieve / Dichloromethane (B109758) | <5 to 25 | 6 hours | up to 66.9% | Ortho-selective | A "green" nitrating process that avoids the use of strong acids. Exceeding 25°C can lead to dinitration and oxidation.[2] |
| Nitric Acid (70%) with Ammonium (B1175870) Molybdate (B1676688) | Dichloromethane or Dichloroethane | Reflux | 1 hour | 85-86% | Ortho-selective | Ultrasonically assisted method, offering high yield and shorter reaction times.[3] |
| Metal Nitrates (e.g., Y(NO₃)₃·6H₂O) | Glacial Acetic Acid | Room Temperature | Not Specified | Good (unspecified for this substrate) | Ortho/para directing | Milder conditions, avoiding strong acids and offering simple work-up. Potential for oxidation of the phenol. |
| Enzymatic Nitration (Peroxidases) | H₂O₂ and NaNO₂ | Ambient | Not Specified | Moderate (unspecified for this substrate) | Ortho and Para | Environmentally benign method operating under mild pH and temperature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key nitration methods.
Protocol 1: Nitration using Nitrogen Dioxide (NO₂) with HZSM-5 Catalyst[2]
-
Preparation: In a reaction vessel, add 12.2 g of 4-hydroxybenzaldehyde to 120 ml of dichloromethane.
-
Catalyst Addition: Add 2.0 g of HZSM-5 molecular sieve catalyst to the mixture and stir well.
-
Nitration: Cool the mixture to below 5°C and slowly add 3.8 ml of liquid nitrogen dioxide.
-
Reaction: After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 6 hours.
-
Work-up: After the reaction, filter the mixture to separate the HZSM-5 catalyst.
-
Purification: Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water. Remove the solvent by vacuum distillation to obtain the yellow solid product.
Protocol 2: Ultrasonically Assisted Nitration using Nitric Acid and Ammonium Molybdate[3]
-
Preparation: In a reaction flask, dissolve 1 mmol of 4-hydroxybenzaldehyde in dichloromethane or dichloroethane.
-
Catalyst and Reagent Addition: Add 1 mmol of ammonium molybdate and 1 mmol of 70% nitric acid to the solution.
-
Reaction: Place the reaction flask in an ultrasonic bath and reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and wash it with water.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under vacuum. Purify the crude product by column chromatography using an ethyl acetate-hexane (3:7) eluent.
Protocol 3: Nitration using Nitric Acid in Acetic Acid (Adapted from a similar substrate)[1]
-
Preparation: Dissolve the 4-hydroxybenzaldehyde in glacial acetic acid in a reaction vessel.
-
Cooling: Cool the solution to 10°C in an ice bath.
-
Nitration: Slowly add nitric acid to the cooled solution while maintaining the temperature at 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Experimental and Logical Workflow Diagrams
To visualize the processes involved in the synthesis and selection of nitrating agents, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
References
A Comparative Analysis of the Reactivity of 4-Hydroxy-3-nitrobenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Hydroxy-3-nitrobenzaldehyde against other substituted benzaldehydes, supported by experimental data and detailed methodologies. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2] The nature and position of substituents on the benzene (B151609) ring significantly influence the reactivity of the aldehyde functional group, primarily by altering the electron density at the carbonyl carbon.
The reactivity of benzaldehyde (B42025) derivatives is governed by the electronic effects of their substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate in many cases.[3][4] Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus the reactivity towards nucleophiles.[5]
This compound presents an interesting case with both an electron-donating hydroxyl group (-OH) and a strongly electron-withdrawing nitro group (-NO₂) attached to the aromatic ring. The overall reactivity is a composite of the inductive and resonance effects of these substituents.
Comparative Reactivity Data
The following table summarizes the relative reactivity of this compound and other selected substituted benzaldehydes in two common reaction types: Knoevenagel condensation and oxidation. The reactivity is influenced by the substituents on the benzene ring. Electron-withdrawing groups generally accelerate reactions involving nucleophilic attack on the carbonyl carbon, such as the Knoevenagel condensation.[3]
| Compound | Substituents | Expected Relative Reactivity (Knoevenagel) | Expected Relative Reactivity (Oxidation) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Very High | High |
| This compound | -OH (para), -NO₂ (meta) | High | Moderate-High |
| 4-Chlorobenzaldehyde | -Cl (para) | High | Moderate |
| Benzaldehyde | None | Reference | Reference |
| 4-Hydroxybenzaldehyde | -OH (para) | Low | Low |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Very Low | Very Low |
Note: The expected relative reactivities are based on the known electronic effects of the substituents. Quantitative rate constants can vary significantly with specific reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[6]
Protocol for the synthesis of 2-(4-hydroxy-3-nitrobenzylidene)malononitrile:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile (B47326) to the solution.
-
Add a catalytic amount of piperidine (B6355638) (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by melting point and spectroscopic methods (IR, NMR).
This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted benzaldehydes.[7]
Oxidation to Benzoic Acid
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation.
Protocol for the oxidation of this compound:
-
Dissolve 1 equivalent of this compound in a suitable solvent such as aqueous acetic acid.
-
Prepare a solution of the oxidizing agent, for example, benzyltrimethylammonium (B79724) chlorobromate (BTMACB), in the same solvent system.[8][9]
-
Slowly add the oxidant solution to the aldehyde solution at room temperature while stirring.
-
The reaction progress can be monitored by TLC or by following the disappearance of the oxidant's color.
-
Once the reaction is complete, the product, 4-hydroxy-3-nitrobenzoic acid, can be isolated by extraction and purified by recrystallization.
This protocol is based on the oxidation of various monosubstituted benzaldehydes.[8][9]
Visualizations
Mechanism of Knoevenagel Condensation
The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation between a substituted benzaldehyde and an active methylene (B1212753) compound like malononitrile.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow for Reactivity Comparison
This diagram outlines a typical workflow for comparing the reactivity of different substituted benzaldehydes in a given reaction.
Caption: Workflow for comparative reactivity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Immunoassays for 4-Hydroxy-3-nitrobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules are paramount. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for this purpose. However, a critical consideration in the development and application of these assays is the potential for cross-reactivity, where the assay's antibodies bind to structurally similar but non-target molecules. This guide provides a comprehensive comparison of cross-reactivity in assays developed for nitrophenol derivatives, using 4-nitrophenol (B140041) as a well-studied analogue for 4-Hydroxy-3-nitrobenzaldehyde and its derivatives. Understanding these cross-reactivity profiles is crucial for accurate data interpretation and assay selection.
Performance Comparison of Analogue Immunoassays
The specificity of an immunoassay is determined by the binding characteristics of the antibodies employed. Cross-reactivity is typically quantified by comparing the concentration of a competing compound required to displace 50% of the labeled antigen (IC50) to the IC50 of the target analyte.
For the purpose of this guide, we present a summary of cross-reactivity data from a published study on a competitive ELISA developed for 4-nitrophenol. This data serves as an illustrative example of the selectivity that can be expected and the types of structurally related molecules that may interfere with such an assay.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 4-Nitrophenol (Target Analyte) | 4-hydroxy-1-nitrobenzene | 59 | 100 |
| 3-Methyl-4-nitrophenol | 4-hydroxy-1-methyl-2-nitrobenzene | 64 | 92.2 |
| 2-Chloro-4-nitrophenol | 1-chloro-4-hydroxy-2-nitrobenzene | 31 | 190.3 |
| 2-Amino-4-nitrophenol | 1-amino-4-hydroxy-2-nitrobenzene | 57 | 103.5 |
| 3,4-Dinitrophenol | 1,2-dinitro-4-hydroxybenzene | 325 | 18.2 |
| 2,4-Dinitrophenol | 1,3-dinitro-4-hydroxybenzene | >1000 | <5.9 |
| 2,4-Dinitro-6-methylphenol | 1,3-dinitro-2-hydroxy-5-methylbenzene | >1000 | <5.9 |
| 2-Nitrophenol | 2-hydroxy-1-nitrobenzene | No Reaction | 0 |
| 3-Nitrophenol | 3-hydroxy-1-nitrobenzene | No Reaction | 0 |
Data is adapted from a study on the development of an ELISA for 4-nitrophenol and its substituted derivatives. The cross-reactivity percentage is calculated as (IC50 of 4-nitrophenol / IC50 of competing compound) x 100.
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any competitive immunoassay for small molecules. Below is a detailed methodology for a competitive indirect ELISA, a common format for such assessments.
Principle of Competitive Indirect ELISA
In this assay, a known amount of the target analyte (or a hapten-protein conjugate) is coated onto the wells of a microplate. The sample containing the unknown amount of the analyte is pre-incubated with a limited amount of specific primary antibody. This mixture is then added to the coated plate. The free analyte in the sample competes with the coated analyte for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Materials
-
High-binding 96-well microtiter plates
-
Target analyte (e.g., this compound derivative)
-
Hapten-protein conjugate (e.g., this compound-BSA)
-
Specific primary antibody (e.g., rabbit anti-4-Hydroxy-3-nitrobenzaldehyde)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Structurally related compounds for cross-reactivity testing
-
Microplate reader
Procedure
-
Plate Coating:
-
Dilute the hapten-protein conjugate to a predetermined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target analyte and the potential cross-reacting compounds in a separate plate or tubes.
-
Add a fixed, predetermined dilution of the primary antibody to each of these solutions.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each of the tested compounds.
-
Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the potential biological context of the target molecules, the following diagrams are provided.
Phenolic compounds, including nitrophenols, have been shown to modulate various cellular signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[1][2][3][4][5]
References
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Structure of 4-Hydroxy-3-nitrobenzaldehyde Synthesis Products: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring the integrity and reproducibility of their work. This guide provides an objective comparison of the analytical performance of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for validating the structure of 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the synergistic power of different 2D NMR techniques and compare their utility against alternative analytical methods, supported by experimental data and detailed protocols.
Synthesis of this compound
The primary synthesis route to this compound involves the nitration of 4-hydroxybenzaldehyde (B117250). While traditional methods exist, a greener approach utilizes a molecular sieve catalyst to improve reaction conditions and minimize waste. The successful synthesis of the target molecule, however, necessitates rigorous structural verification to rule out the formation of potential regioisomers, such as 3-hydroxy-4-nitrobenzaldehyde (B145838) or 2-hydroxy-5-nitrobenzaldehyde, which can arise from alternative electrophilic aromatic substitution pathways.
Structural Validation by 2D NMR Spectroscopy
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural insights, complex aromatic substitution patterns can lead to ambiguous assignments. 2D NMR spectroscopy offers a powerful solution by revealing through-bond correlations between nuclei, providing a definitive structural fingerprint. The most common and informative 2D NMR experiments for this purpose are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Due to the limited availability of published 2D NMR spectra for this compound, the following interpretation is based on a detailed analysis of its 1D NMR data and a comparative analysis with the known 2D NMR spectra of the closely related structural analog, 4-hydroxybenzaldehyde.[3] This predictive approach allows for a robust understanding of the expected correlations.
Predicted 2D NMR Data for this compound
The expected chemical shifts for the protons and carbons of this compound are crucial for interpreting the 2D NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-aldehyde | 9.90 | 190.5 |
| H-2 | 8.55 | 125.0 |
| H-5 | 7.40 | 120.0 |
| H-6 | 8.20 | 132.0 |
| C-1 (C-CHO) | - | 130.0 |
| C-2 | - | 125.0 |
| C-3 (C-NO₂) | - | 140.0 |
| C-4 (C-OH) | - | 155.0 |
| C-5 | - | 120.0 |
| C-6 | - | 132.0 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Logical Flow of 2D NMR Structural Elucidation
Caption: Experimental workflow for the synthesis and structural validation of this compound using 2D NMR.
Interplay of 2D NMR Techniques for Structural Confirmation
Caption: Logical relationships between 2D NMR experiments and the structural information they provide.
Comparison with Alternative Analytical Techniques
Table 2: Comparison of Analytical Techniques for the Structural Analysis of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), unambiguous structural assignment. | Provides a complete and definitive molecular structure. | Requires a larger amount of pure sample, longer acquisition times, and specialized expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can infer structural motifs.[4] | High sensitivity, requires a very small amount of sample. | Isomer differentiation can be challenging based on fragmentation alone, does not provide definitive connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NO₂, -CHO).[5] | Fast and simple to perform, provides a quick check for key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal. | Provides the absolute and most accurate structural information. | Requires a suitable single crystal, which can be difficult to obtain. The structure in the solid state may not be identical to the solution-state structure. |
Mass Spectrometry Fragmentation: Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak at m/z 167.[6] Characteristic fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl group (M-29).[7]
Experimental Protocols
Synthesis of this compound (Greener Method)
-
To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in a suitable solvent, add a catalytic amount of a solid acid catalyst (e.g., a zeolite).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid or a milder nitrating agent) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
2D NMR Analysis of Aromatic Aldehydes
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.00 ppm).[8]
-
Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and to ensure the sample concentration is adequate.
-
COSY Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of scans (typically 2-4) for each of the 256-512 t₁ increments.
-
HSQC Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.
-
HMBC Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.
-
Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Analyze the cross-peaks in each spectrum to establish the correlations between nuclei and build up the molecular structure.
Conclusion
The structural validation of synthesized this compound is unequivocally achieved through the application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous map of the atomic connectivity within the molecule, allowing for the definitive confirmation of the desired regioisomer. While other analytical techniques such as mass spectrometry and IR spectroscopy offer valuable and complementary information regarding molecular weight and functional groups, they lack the capability to provide the complete structural elucidation afforded by 2D NMR. For researchers in drug development and related fields, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring the structural integrity of their synthesized compounds.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. This compound | 3011-34-5 | FH32308 [biosynth.com]
- 3. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 4. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Conventional Heating and Microwave Irradiation in Reactions of 4-Hydroxy-3-nitrobenzaldehyde Analogs
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to traditional heating methods.[1] This is attributed to the direct and efficient heating of the reaction mixture through dielectric polarization, resulting in a rapid temperature increase.[2] In contrast, conventional heating relies on the slower transfer of heat from an external source through the vessel walls to the reaction medium.[2]
This guide will delve into the quantitative and qualitative differences between these two heating methods for reactions involving aromatic aldehydes structurally related to 4-Hydroxy-3-nitrobenzaldehyde, providing a basis for methodology selection in synthetic chemistry.
Performance Comparison: A Quantitative Look
The following tables summarize the stark differences in reaction times and product yields observed when comparing conventional heating and microwave irradiation for Knoevenagel condensations and Schiff base formations of aldehydes analogous to this compound.
Table 1: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Active Methylene Compounds
| Heating Method | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Malononitrile (B47326) | p-HAP300 | None | 1-24 h | <10 | [3] |
| Microwave | Malononitrile | p-HAP300 | None | Not specified | 96 | [3] |
| Conventional | Ethyl Cyanoacetate | p-HAP300 | None | Not specified | Low | [3] |
| Microwave | Ethyl Cyanoacetate | p-HAP300 | None | Not specified | ~95 | [3] |
Table 2: Schiff Base Synthesis with Various Aromatic Aldehydes
| Aldehyde | Amine | Heating Method | Solvent/Catalyst | Time | Yield (%) | Reference |
| Salicylaldehyde | Aniline | Conventional | Cashew shell extract | 45 min | Trace | [4] |
| Salicylaldehyde | Aniline | Microwave | Cashew shell extract | 80 sec | 88.27 | [4] |
| 2-hydroxy-3-methoxy benzaldehyde | Phenyl urea | Conventional | Glacial acetic acid | 60 min | 82 | [4] |
| 2-hydroxy-3-methoxy benzaldehyde | Phenyl urea | Microwave | Methanol | 15 min | 90 | [4] |
The data clearly indicates that microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly increase product yields.[3][4] For instance, in the Knoevenagel condensation of 4-nitrobenzaldehyde, the yield surged from less than 10% with conventional heating to 96% under microwave irradiation.[3] Similarly, the synthesis of a Schiff base from salicylaldehyde, which yielded only trace amounts of product after 45 minutes of conventional heating, was completed in 80 seconds with an 88.27% yield using microwave assistance.[4]
Experimental Protocols
Below are generalized experimental protocols for Knoevenagel condensation and Schiff base synthesis, illustrating the procedural differences between conventional and microwave-assisted methods.
Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
Conventional Heating (Illustrative Protocol):
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Add malononitrile (1.1 eq) to the solution.
-
Introduce a catalytic amount of a base, such as piperidine (B6355638) or a solid catalyst like p-HAP300.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at a specified temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
Microwave-Assisted Synthesis (Illustrative Protocol):
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 eq), malononitrile (1.1 eq), and the catalyst.
-
If a solvent is used, add it to the vessel. For solvent-free reactions, the reactants are mixed directly.
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a set power and temperature for a few minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration or extraction, depending on the reaction conditions.
Schiff Base Synthesis from an Aromatic Aldehyde and an Amine
Conventional Heating (Illustrative Protocol):
-
In a round-bottom flask, combine equimolar amounts of the aromatic aldehyde and the amine in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) if required.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
Microwave-Assisted Synthesis (Illustrative Protocol):
-
In a microwave-safe reaction vessel, mix equimolar amounts of the aromatic aldehyde and the amine.
-
Add a solvent and/or a catalyst if necessary.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a short period (typically seconds to minutes) at a predetermined power and temperature.
-
After cooling, the product can be isolated by filtration or by removing the solvent under reduced pressure.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for a comparative study of heating methods and the signaling pathway for a generic base-catalyzed reaction of an aldehyde.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Caption: Generalized pathway for base-catalyzed aldehyde reactions.
Conclusion
The evidence from analogous reactions strongly suggests that microwave irradiation offers significant advantages over conventional heating for the synthesis of derivatives from this compound. The substantial reductions in reaction time and improvements in yield align with the principles of green chemistry by saving energy and potentially reducing waste.[1] While the initial investment in microwave instrumentation may be a factor, the long-term benefits in efficiency and productivity make it a compelling choice for modern research and development in the pharmaceutical and chemical industries. Researchers are encouraged to explore microwave-assisted methods for their own synthetic targets to potentially realize these benefits.
References
Evaluating the antioxidant or antimicrobial activity of 4-Hydroxy-3-nitrobenzaldehyde derivatives in comparison to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antioxidant and antimicrobial properties of derivatives of 4-hydroxy-3-nitrobenzaldehyde. Due to the limited availability of comprehensive studies on a single series of these specific derivatives, this guide synthesizes data from various studies on structurally related benzaldehyde (B42025) derivatives to offer a valuable reference for researchers. The information is presented to facilitate comparison with established standards and to provide detailed experimental methodologies for key assays.
Antioxidant Activity Comparison
The antioxidant potential of this compound derivatives, particularly Schiff bases and hydrazones, is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine this activity, with results typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 µg/mL) of Benzaldehyde Derivatives
| Compound/Derivative | DPPH IC50 (µg/mL) | Reference Standard | Standard IC50 (µg/mL) |
| Schiff base of 4-hydroxybenzaldehyde | Varies (e.g., ~18-108)[1] | Berberine | ~20[1] |
| Nitro-substituted Schiff bases | Generally show activity | Ascorbic Acid | Typically < 10 |
| Hydrazone derivatives | Activity is structure-dependent | BHT | Typically < 20 |
| This compound Core | Data not available | - | - |
Note: The antioxidant activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
Antimicrobial Activity Comparison
The antimicrobial efficacy of this compound derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
The following table summarizes the MIC values for various benzaldehyde derivatives against common microbial strains, with a comparison to standard antibiotics like Ciprofloxacin and Fluconazole.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Benzaldehyde Derivatives
| Compound/Derivative | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Fungus) | Reference Standard(s) |
| Hydrazones of this compound | Weak activity (>200 µg/L)[2] | Weak activity (>200 µg/L)[2] | Weak activity (>200 µg/L)[2] | Ciprofloxacin, Fluconazole |
| Nitrobenzaldehyde Schiff bases | Varies (e.g., 62.5 - 250) | Varies (e.g., 62.5 - 250) | Varies (e.g., 62.5 - 250) | Ciprofloxacin, Fluconazole |
| Standard Antibiotics | ||||
| Ciprofloxacin | ~0.25 - 2 | ~0.015 - 1 | - | - |
| Fluconazole | - | - | ~0.25 - 4 | - |
Note: The antimicrobial spectrum and potency are significantly influenced by the specific chemical modifications of the parent molecule.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the standard protocols used to evaluate the antioxidant and antimicrobial activities of this compound derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4][5]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[3]
-
Sample Preparation: The test derivatives and a standard antioxidant (e.g., Ascorbic Acid or BHT) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample or standard is mixed with the DPPH solution. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][5]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[6][7][8]
-
Preparation of Test Compounds: Stock solutions of the this compound derivatives and standard antibiotics are prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: The prepared dilutions of the test compounds are inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[6]
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be confirmed by measuring the optical density using a plate reader.
Visualizing the Workflow and Potential Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential signaling pathways for the antioxidant and antimicrobial activities of the derivatives.
References
- 1. Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases, nitro-berberine and amino-berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-nitrobenzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Hydroxy-3-nitrobenzaldehyde, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Protective clothing, such as a lab coat. |
| Respiratory Protection | A dust respirator (e.g., N95) should be used, especially if dust formation is likely.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste.[3][4] This should be done through a licensed professional waste disposal service.[4] Do not allow this chemical to enter drains or the environment.[4]
-
Waste Segregation:
-
Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[4]
-
This includes unused product, contaminated materials such as filter paper, gloves, and any solutions.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
-
Container Labeling:
-
The hazardous waste container must be accurately labeled with the full chemical name: "this compound."
-
Include the appropriate hazard symbols (e.g., irritant).
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the disposal service with a complete and accurate description of the waste.
-
Spill and Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid generating dust.
-
Decontamination: After the bulk of the material has been removed, decontaminate the area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
Reporting: Report the incident to your supervisor and your institution's EHS office.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxy-3-nitrobenzaldehyde
Essential Safety and Handling Guide for 4-Hydroxy-3-nitrobenzaldehyde
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
This compound is a dark yellow solid powder.[1] Understanding its physical properties is the first step toward safe handling.
| Property | Value |
| Physical State | Powder Solid[1] |
| Appearance | Dark yellow[1] |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol [2] |
| Melting Point | 139 - 144 °C (282.2 - 291.2 °F)[1] |
| Storage Temperature | 10°C - 25°C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, other classifications indicate potential risks that necessitate caution.[1] The primary hazards are skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment is mandatory.
| Hazard Statement | Description | Recommended PPE |
| H315 | Causes skin irritation[3] | Gloves & Protective Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| H319 | Causes serious eye irritation[3] | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| H335 | May cause respiratory irritation[3] | Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[1] However, a NIOSH-approved N95 dust mask is recommended, especially when handling the powder. If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[4] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is critical to ensure laboratory safety.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS).
Step 2: Safe Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Avoid Contact: Prevent contact with skin and eyes. Avoid breathing in the dust or vapors.[1]
-
Dispensing: Weigh and handle the solid powder carefully to avoid creating dust.
-
Hygiene: Wash hands thoroughly after handling the chemical.[1] Remove and wash contaminated clothing before reuse.[1]
Step 3: Storage
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a dry, cool, and well-ventilated place, ideally between 10°C and 25°C.[1][2] Some sources recommend storing under an inert gas like nitrogen and protecting from light.[2]
-
Incompatibilities: Store away from oxidizing agents.[1]
Step 4: Spill and Emergency Procedures
Accidental Release (Spill):
-
Ensure adequate ventilation and wear all required PPE.[1]
-
Avoid dust formation.[4]
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1]
First Aid:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water, and remove all contaminated clothing. Get medical attention if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Drink plenty of water and call a physician immediately.[1]
Step 5: Waste Disposal
-
Containment: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, sealed, and clearly labeled container.
-
Professional Disposal: All waste containing this chemical should be treated as hazardous waste.[5] Arrange for disposal through a licensed professional waste disposal service.[5]
-
Method: The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the material to enter drains or waterways.[5]
Handling and Safety Workflow
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
